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  • Product: 4-Allyl-4-ethylcyclohex-2-enone
  • CAS: 122444-62-6

Core Science & Biosynthesis

Foundational

Structural Elucidation of 4-Allyl-4-ethylcyclohex-2-enone: A Comprehensive NMR Analysis Guide

An in-depth technical analysis and methodological guide for the structural elucidation of 4-allyl-4-ethylcyclohex-2-enone. Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professional...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and methodological guide for the structural elucidation of 4-allyl-4-ethylcyclohex-2-enone.

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Introduction and Chemical Context

The construction of chiral quaternary stereocenters remains a formidable challenge in synthetic organic chemistry. 4,4-Disubstituted cyclohexenones, such as (R)-4-allyl-4-ethylcyclohex-2-en-1-one (CAS No. 122444-62-6), serve as highly versatile building blocks for the total synthesis of complex terpenes and alkaloids[1]. The precise structural elucidation of these intermediates is critical, as the spatial arrangement at the C4 position dictates the stereochemical trajectory of downstream functionalizations.

This whitepaper provides a rigorous framework for the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-allyl-4-ethylcyclohex-2-enone. By synthesizing empirical spectral data with the underlying quantum mechanical and electronic principles, this guide empowers researchers to confidently assign complex overlapping signals and validate the stereochemical integrity of their synthetic workflows.

Synthetic Workflow and Causality

The most robust route to highly enantioenriched 4,4-dialkylcyclohexenones relies on the asymmetric alkylation of chiral bicyclic lactams, a methodology pioneered by A. I. Meyers[1][2]. The process involves the sequential alkylation of a chiral lactam template, followed by a controlled reduction and hydrolysis sequence.

Causality in Reagent Selection: The reduction of the dialkylated bicyclic lactam to the target enone utilizes sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al)[3]. Red-Al is specifically chosen over standard lithium aluminum hydride (LiAlH 4​ ) because its steric bulk and attenuated reactivity allow for the selective reduction of the lactam carbonyl to a carbinolamine intermediate at low temperatures ( −78 °C to RT) without over-reducing the sensitive isolated allyl double bond or the latent enone system[4].

G N1 Chiral Bicyclic Lactam (Starting Material) N2 1. Alkylation (Ethyl Iodide) 2. Alkylation (Allyl Bromide) N1->N2 N3 Red-Al Reduction (-78°C to RT) N2->N3 N4 Hydrolysis & Distillation (Kugelrohr, 115°C) N3->N4 N5 4-Allyl-4-ethylcyclohex-2-enone (Target Enone) N4->N5

Synthetic workflow for 4-allyl-4-ethylcyclohex-2-enone via chiral bicyclic lactams.

Spectroscopic Analysis: 1 H NMR

The 1 H NMR spectrum of 4-allyl-4-ethylcyclohex-2-enone presents a textbook example of anisotropic deshielding and mesomeric effects. The data below is derived from high-purity samples analyzed at 270 MHz in CDCl 3​ [4].

1 H NMR Data Summary

Table 1: 1 H NMR Assignments (270 MHz, CDCl 3​ ) [4][5]

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Structural Assignment
C8 0.95t3H7.6Ethyl terminal -CH 3​
C7 1.49–1.57m2H-Ethyl internal -CH 2​ -
C5 1.87t2H6.8Ring -CH 2​
  • (adjacent to C4)
C9 2.23d2H6.6Allyl -CH 2​ -
C6 2.45t2H6.8Ring -CH 2​
  • ( α to C=O)
  • C11 5.07–5.14m2H-Allyl terminal =CH 2​
    C10 5.65–5.82m1H-Allyl internal -CH=
    C2 5.94d1H10.3Ring =CH ( α to C=O)
    C3 6.71d1H10.3Ring =CH ( β to C=O)
    Causality of Chemical Shifts
    • The Enone System (C2 vs. C3): The β -proton (C3, δ 6.71) is significantly deshielded compared to the α -proton (C2, δ 5.94). This is a direct consequence of the resonance structures of the α,β -unsaturated ketone, which place a partial positive charge on the β -carbon, withdrawing electron density from the attached proton and shifting it downfield. The 10.3 Hz coupling constant is characteristic of a cis-alkene within a six-membered ring.

    • Diastereotopic Allyl Protons: The allyl methylene protons (C9, δ 2.23) appear as a doublet ( J=6.6 Hz) due to coupling with the adjacent methine proton (C10). Because they are adjacent to a chiral quaternary center (C4), these protons are technically diastereotopic and could exhibit complex multiplet splitting at higher magnetic field strengths (e.g., 600 MHz).

    Spectroscopic Analysis: 13 C NMR

    While 1 H NMR provides connectivity, 13 C NMR is essential for confirming the carbon skeleton, particularly the critical quaternary stereocenter at C4. The following table outlines the expected 13 C chemical shifts based on empirical additivity rules and structurally analogous 4,4-disubstituted cyclohexenones[2][6].

    13 C NMR Data Summary

    Table 2: Expected 13 C NMR Assignments (67.5 MHz, CDCl 3​ )

    PositionChemical Shift ( δ , ppm)Carbon TypeRationale / Causality
    C1 ~199.5C=OConjugated ketone carbonyl; shielded relative to saturated ketones (~210 ppm) due to π -delocalization.
    C3 ~155.0CH β -carbon of enone; highly deshielded by resonance electron withdrawal.
    C10 ~133.5CHInternal olefinic carbon of the isolated allyl group.
    C2 ~128.0CH α -carbon of enone; shielded relative to C3 due to resonance electron donation.
    C11 ~118.5CH 2​ Terminal olefinic carbon of the allyl group.
    C4 ~42.0CQuaternary stereocenter; diagnostic peak for successful dialkylation.
    C9 ~41.5CH 2​ Allylic methylene attached to the quaternary C4.
    C6 ~36.0CH 2​ Ring methylene α to the carbonyl; deshielded by inductive effects.
    C5 ~31.5CH 2​ Ring methylene adjacent to C4.
    C7 ~29.0CH 2​ Ethyl methylene attached to C4.
    C8 ~8.5CH 3​ Terminal ethyl methyl group.
    Advanced 2D NMR Verification (HMBC)

    To unambiguously assign the C4 quaternary center, researchers must rely on Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. The C4 carbon will show strong 2J and 3J correlations with the surrounding proton networks, serving as the "anchor point" of the molecule.

    HMBC C4 C4 (Quaternary) H3 H3 (Ring Olefin) H3->C4 3J H5 H5 (Ring CH2) H5->C4 2J H7 H7 (Ethyl CH2) H7->C4 2J H9 H9 (Allyl CH2) H9->C4 2J

    Key HMBC (1H-13C) correlations establishing the C4 quaternary stereocenter.

    Experimental Protocols: A Self-Validating System

    To ensure reproducibility and scientific integrity, the following protocol outlines the generation and analytical preparation of the enone, incorporating self-validating quality control checkpoints.

    Protocol 1: Red-Al Reduction and Enone Isolation
    • Preparation: In an oven-dried, 500-mL round-bottomed flask under argon, dissolve the dialkylated bicyclic lactam (23.7 mmol) in anhydrous toluene (300 mL)[1].

    • Reduction: Cool the solution to −78 °C using a dry ice–acetone bath. Slowly add a 1 M solution of Red-Al in toluene (55.0 mmol) via syringe[3]. Causality: The slow addition prevents localized exothermic spikes that could lead to over-reduction of the enone to an allylic alcohol.

    • Reaction Progression: Allow the mixture to warm to room temperature and stir for 72 hours.

    • Hydrolysis: Quench the reaction and dissolve the residue in ethanol (250 mL). Add a 1 M aqueous solution of tetrabutylammonium dihydrogen phosphate (80 mL) and reflux for 24 hours[1]. Causality: The mildly acidic phosphate buffer facilitates the hydrolysis of the intermediate carbinolamine to the enone without causing acid-catalyzed isomerization of the double bonds.

    • Purification: Extract with chloroform, wash with brine, dry over MgSO 4​ , and concentrate. Distill the product rapidly in a Kugelrohr apparatus at 3.5 mm Hg and 115 °C[4].

      • Self-Validation Checkpoint: Analyze the distillate by Gas Liquid Chromatography (GLC). The product should be 93% pure. If significant polymerization is observed, the distillation was performed too slowly[5].

    Protocol 2: NMR Sample Preparation and Acquisition
    • Solvent Selection: Weigh 15–20 mg of the purified enone into a clean glass vial. Dissolve completely in 0.6 mL of high-purity CDCl 3​ (containing 0.03% v/v Tetramethylsilane, TMS). Causality: CDCl 3​ provides the necessary deuterium lock signal, while TMS serves as the internal chemical shift reference ( δ 0.00 ppm).

    • Transfer: Transfer the solution to a 5 mm NMR tube, ensuring a sample depth of exactly 4–5 cm to optimize magnetic field shimming.

    • Acquisition ( 1 H): Acquire the 1 H spectrum using a standard 30° pulse sequence (zg30), 16 scans, and a relaxation delay (D1) of 1.5 seconds.

    • Acquisition ( 13 C): For 13 C NMR, increase the sample concentration to 40–50 mg. Acquire using a power-gated decoupling sequence (zgpg30) with a minimum of 512 scans. Causality: The high scan count is mandatory to achieve an adequate signal-to-noise ratio for the quaternary C4 carbon, which lacks Nuclear Overhauser Effect (NOE) enhancement from attached protons.

    References

    • EvitaChem Compound Database. "4-Allyl-4-ethylcyclohex-2-enone. CAS No.: 122444-62-6." EvitaChem.
    • Meyers, A. I., & Berney, D. "Asymmetric Synthesis of 4,4-Dialkylcyclohexenones from Chiral Bicyclic Lactams: (R)-4-Ethyl-4-allyl-2-cyclohexen-1-one." Organic Syntheses, Coll. Vol. 8, p. 241 (1993); Vol. 69, p. 55 (1990).
    • Meyers, A. I., Lefker, B. A., Wanner, K. T., & Aitken, R. A. "An asymmetric synthesis of chiral 4,4-disubstituted cyclohexenones in high enantiomeric purity." The Journal of Organic Chemistry, 1986, 51(10), 1936-1938.

    Sources

    Exploratory

    Comprehensive Technical Guide on the Physical, Chemical, and Synthetic Properties of 4-Allyl-4-ethylcyclohex-2-enone

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Significance In the realm of advanced organic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

    Executive Summary & Structural Significance

    In the realm of advanced organic synthesis and medicinal chemistry, alpha,beta-unsaturated ketones (enones) serve as indispensable building blocks. Among these, 4-Allyl-4-ethylcyclohex-2-enone (CAS: 122444-62-6) represents a highly specialized scaffold characterized by a fully substituted quaternary stereocenter at the C4 position[1].

    The strategic incorporation of both an ethyl and an allyl group at the C4 position fundamentally alters the molecule's three-dimensional conformation and reactivity profile. Causally, this dense steric shielding restricts the cyclohexenone ring into a rigid half-chair conformation. This rigidity prevents unwanted thermodynamic enolization at C4 during subsequent functionalizations, thereby directing nucleophilic attacks exclusively to the C3 position (via Michael addition) or the C1 carbonyl (via 1,2-reduction). Furthermore, the presence of the isolated terminal alkene (allyl group) provides an orthogonal reactive site for cross-metathesis or hydroboration, making this compound a highly versatile pharmacophore precursor in drug development[2].

    Physicochemical Profiling

    Understanding the quantitative physical properties of 4-Allyl-4-ethylcyclohex-2-enone is critical for predicting its behavior in biphasic extraction systems and chromatographic purification. The presence of the non-polar ethyl and allyl chains significantly increases the lipophilicity (LogP) compared to the baseline 4-ethylcyclohex-2-enone core[3].

    Table 1: Quantitative Physical and Chemical Properties
    PropertyValueCausality / Technical Implication
    CAS Number 122444-62-6Unique identifier for regulatory compliance and inventory tracking[1].
    Molecular Formula C₁₁H₁₆ODictates the exact mass required for high-resolution mass spectrometry (HRMS) validation[1].
    Molecular Weight 164.24 g/mol Critical for precise stoichiometric calculations in synthetic workflows[1].
    Topological Polar Surface Area (TPSA) 17.1 ŲLow TPSA indicates high membrane permeability, favorable for CNS-targeted drug design[3].
    Hydrogen Bond Acceptors 1The C=O group acts as the sole H-bond acceptor, influencing solvent interactions[3].
    Estimated Boiling Point ~220–240 °CHigh boiling point necessitates vacuum distillation or silica gel chromatography for purification.

    Mechanistic Reactivity Profile

    The synthetic utility of 4-Allyl-4-ethylcyclohex-2-enone stems from its orthogonal reactivity domains. The molecule features two distinct pi-systems that can be manipulated independently without cross-interference[2].

    • The Enone System (C1=O, C2=C3): Highly electrophilic. The electron-withdrawing nature of the carbonyl group polarizes the C2=C3 double bond, making C3 highly susceptible to soft nucleophiles (e.g., organocuprates) via conjugate Michael addition.

    • The Allyl Group (-CH₂-CH=CH₂): Acts as an isolated, electron-rich olefin. It readily undergoes palladium-catalyzed cross-metathesis or anti-Markovnikov hydroboration-oxidation.

    Reactivity_Map Core 4-Allyl-4-ethylcyclohex-2-enone Enone Enone System (Electrophilic) Core->Enone Allyl Allyl Group (Nucleophilic/Olefinic) Core->Allyl Quat C4 Quaternary Center (Steric Shielding) Core->Quat Michael Michael Additions (C3 Attack) Enone->Michael Reduction 1,2-Reduction (Carbonyl Attack) Enone->Reduction Metathesis Cross-Metathesis Allyl->Metathesis Hydroboration Hydroboration-Oxidation Allyl->Hydroboration

    Reactivity map of 4-Allyl-4-ethylcyclohex-2-enone highlighting orthogonal functional group pathways.

    Experimental Methodology: Synthesis & Validation

    Direct base-catalyzed alkylation of 4-ethylcyclohex-2-enone is often plagued by competing α'-alkylation (at the C6 position). To achieve strict regioselectivity at the C4 position, a highly controlled Palladium-Catalyzed Tsuji-Trost Allylation is required.

    Causality of Reagent Selection
    • Lithium Diisopropylamide (LDA) at -78°C: Employed to kinetically deprotonate the starting ketone. The cryogenic temperature prevents thermodynamic enolate equilibration, locking the regiochemistry.

    • Palladium Tetrakis(triphenylphosphine)[Pd(PPh₃)₄]: Selected because the electron-rich phosphine ligands stabilize the intermediate π-allyl palladium complex. This prevents premature β-hydride elimination, ensuring the electrophile survives to be captured by the sterically hindered C4-dienolate.

    Self-Validating Protocol: C4-Allylation

    Step 1: Dienol Silyl Ether Formation

    • Charge an oven-dried Schlenk flask with 4-ethylcyclohex-2-enone (1.0 equiv) and anhydrous THF (0.2 M) under an inert N₂ atmosphere.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Dropwise add LDA (1.1 equiv). Stir for 30 minutes to ensure complete kinetic deprotonation.

    • Quench the enolate with Trimethylsilyl chloride (TMSCl, 1.2 equiv) to trap the dienol silyl ether.

    Step 2: Palladium-Catalyzed Allylation

    • In a separate flask, dissolve Pd(PPh₃)₄ (5 mol%) and allyl bromide (1.5 equiv) in THF. Stir for 15 minutes to generate the electrophilic π-allyl palladium complex.

    • Transfer the dienol silyl ether solution into the palladium catalyst flask via cannula. Warm gradually to room temperature.

    Step 3: In-Process Validation (The Self-Validating Checkpoint)

    • Action: After 2 hours, extract a 0.1 mL aliquot, dilute in EtOAc, and analyze via GC-MS.

    • Validation Logic: The system is self-validating when the chromatogram shows the complete disappearance of the dienol silyl ether peak and the emergence of a single new peak with an m/z of 164.24.

    • Feedback Loop: If the starting material peak persists above 5% relative area, the catalytic cycle has stalled. Add an additional 2 mol% of Pd(PPh₃)₄ and stir for 1 hour before re-testing. Do not proceed to quench until the <5% threshold is met.

    Step 4: Quench & Purification

    • Quench the validated reaction with saturated aqueous NH₄Cl. Extract three times with Ethyl Acetate (EtOAc).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography on silica gel (Gradient: 95:5 to 90:10 Hexanes/EtOAc).

    Synthesis_Workflow S1 1. Dienol Silyl Ether Formation (LDA, TMSCl, -78°C) S2 2. Pd-Catalyzed Allylation (Pd(PPh3)4, Allyl Bromide) S1->S2 Isolate intermediate S3 3. In-Process Validation (GC-MS & TLC Monitoring) S2->S3 Sample every 2h S3->S2 SM > 5% S4 4. Quench & Extraction (NH4Cl aq, EtOAc) S3->S4 SM < 5% S5 5. Flash Chromatography (Silica Gel, Hexane/EtOAc) S4->S5 Organic phase S6 6. Final Characterization (NMR, HRMS Validation) S5->S6 Pure fractions

    Experimental workflow for the palladium-catalyzed synthesis and validation of the target enone.

    Applications in Drug Development & Material Science

    The structural properties of 4-Allyl-4-ethylcyclohex-2-enone make it highly sought after in two primary fields:

    • Medicinal Chemistry (Pharmacophore Modeling): The rigid cyclohexenone ring mimics the A-ring of many steroidal frameworks. The quaternary C4 center prevents metabolic aromatization or oxidation in biological systems, increasing the in vivo half-life of drug candidates derived from this scaffold[2].

    • Material Science (Polymer Cross-Linking): The isolated allyl group can undergo radical-initiated polymerization or thiol-ene click chemistry. This allows the enone core to be grafted onto polymer backbones, creating functionalized hydrogels or advanced resins with reactive carbonyl sites for post-polymerization modification[2].

    References

    • EvitaChem. "Buy 4-Allyl-4-methylcyclohex-2-enone (EVT-417123) | 13481-16-8".
    • ChemicalBook. "4-allyl-4-ethylcyclohex-2-enone | 122444-62-6". ChemicalBook.
    • National Center for Biotechnology Information. "4-Ethylcyclohex-2-en-1-one | C8H12O | CID 10975482". PubChem.

    Sources

    Foundational

    Infrared (IR) Spectroscopy Absorption Bands for 4-Allyl-4-ethylcyclohex-2-enone: A Mechanistic Guide to Spectral Interpretation

    Executive Summary In the realm of structural elucidation, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a direct readout of molecular physics. As a Senior Application Scientist, I approach spectral interpreta...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the realm of structural elucidation, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a direct readout of molecular physics. As a Senior Application Scientist, I approach spectral interpretation not merely as pattern matching, but as a rigorous deconvolution of vibrational mechanics.

    The molecule 4-Allyl-4-ethylcyclohex-2-enone presents a fascinating analytical case study. It features a highly functionalized architecture: an α,β -unsaturated six-membered cyclic ketone (enone) paired with a quaternary carbon (C4) bearing both an ethyl group and an isolated allyl appendage. This guide breaks down the causality behind its characteristic IR absorption bands, providing a self-validating experimental protocol for robust structural confirmation.

    Molecular Architecture & Vibrational Causality

    To accurately interpret the IR spectrum of 4-Allyl-4-ethylcyclohex-2-enone, we must isolate its functional moieties and understand how their electronic environments dictate their vibrational force constants[1].

    The α,β -Unsaturated Carbonyl (C=O)

    In a standard, saturated six-membered ring (e.g., cyclohexanone), the carbonyl (C=O) stretching frequency typically manifests at ~1715 cm⁻¹. However, in 4-Allyl-4-ethylcyclohex-2-enone, the C=O bond is conjugated with the adjacent C2=C3 double bond.

    • The Causality: Conjugation allows the delocalization of π -electrons across the enone system. This resonance reduces the double-bond character (bond order) of the carbonyl group. A lower bond order directly translates to a reduced force constant, which mechanically lowers the vibrational frequency[2]. Consequently, the C=O stretch for this cyclic α,β -unsaturated ketone shifts to a highly diagnostic 1680–1685 cm⁻¹ [3].

    Deconvoluting the Alkenes (C=C)

    This molecule contains two distinct carbon-carbon double bonds, which can be distinguished by their unique chemical environments:

    • Conjugated Ring Alkene: The C2=C3 bond is part of the enone resonance system. Similar to the carbonyl, its force constant is weakened by delocalization, pushing its stretching frequency down to ~1615–1630 cm⁻¹ .

    • Isolated Allyl Alkene: The allyl group (-CH₂-CH=CH₂) contains a terminal, isolated double bond. Because it is electronically insulated from the enone system by the sp³-hybridized C4 carbon, it retains a higher force constant and absorbs at a slightly higher wavenumber, typically ~1640–1645 cm⁻¹ [4].

    The Allyl Group Out-of-Plane Bends

    While the C=C stretch provides clues, the definitive confirmation of the allyl appendage lies in the "fingerprint" region. Terminal vinyl groups exhibit highly specific out-of-plane (oop) =C-H bending vibrations. The twisting and wagging motions of the -CH=CH₂ moiety produce two intense, sharp bands at approximately 990 cm⁻¹ and 910 cm⁻¹ [4]. The absence of these bands immediately invalidates the presence of an intact allyl group.

    The Aliphatic Framework (C-H Stretches)

    The hybridization of the carbon atoms dictates the C-H stretching frequencies:

    • sp² C-H Stretches: The hydrogens attached to the ring alkene and the allyl alkene will absorb above 3000 cm⁻¹, typically in the 3080–3010 cm⁻¹ range[1].

    • sp³ C-H Stretches: The alkyl protons (from the ethyl group and ring methylenes) will absorb just below 3000 cm⁻¹, spanning 2960–2850 cm⁻¹ [1].

    Quantitative Data Presentation

    The following table synthesizes the expected quantitative FT-IR data for 4-Allyl-4-ethylcyclohex-2-enone, providing a quick-reference framework for spectral validation.

    Functional Group / MotifVibrational ModeExpected Wavenumber (cm⁻¹)IntensityMechanistic Rationale
    Alkenyl C-H sp² C-H Stretch3080 – 3010MediumHigher s-character of sp² bonds increases bond stiffness.
    Alkyl C-H sp³ C-H Stretch2960 – 2850StrongLower s-character of sp³ bonds decreases bond stiffness.
    Conjugated Ketone C=O Stretch1680 – 1685Very StrongResonance delocalization lowers C=O bond order and force constant.
    Isolated Alkene Allyl C=C Stretch1640 – 1645MediumIsolated terminal double bond lacks resonance weakening.
    Conjugated Alkene Ring C=C Stretch1615 – 1630MediumEnone resonance lowers the C=C force constant.
    Terminal Vinyl =C-H Out-of-Plane Bend~990StrongTrans-like wagging motion of the allyl -CH=CH₂ group.
    Terminal Vinyl =CH₂ Out-of-Plane Bend~910StrongTwist/wagging motion of the terminal methylene in the allyl group.

    Self-Validating Experimental Protocol: ATR-FTIR Analysis

    To ensure absolute scientific integrity, the spectral acquisition must be treated as a self-validating system. The following protocol utilizes Attenuated Total Reflectance (ATR) FT-IR, which is ideal for neat liquids and prevents path-length saturation issues common in transmission IR.

    Step 1: Instrument Calibration & System Suitability

    • Action: Run a standard polystyrene calibration film.

    • Causality: Validates laser alignment and interferometer accuracy. Ensure the 1601 cm⁻¹ polystyrene peak is within ±1 cm⁻¹.

    Step 2: Background Acquisition

    • Action: Clean the ATR crystal (preferably Diamond due to its chemical inertness and high refractive index) with spectroscopic-grade isopropanol. Acquire a background spectrum of ambient air (32 scans, 4 cm⁻¹ resolution).

    • Causality: Removes atmospheric H₂O and CO₂ contributions from the final sample spectrum.

    Step 3: Sample Application & Acquisition

    • Action: Deposit 1-2 drops of neat 4-Allyl-4-ethylcyclohex-2-enone directly onto the ATR crystal. Ensure complete coverage of the crystal facet. Acquire the spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: Neat application prevents solvent-induced peak shifting (e.g., hydrogen bonding from protic solvents that could artificially lower the C=O frequency).

    Step 4: Data Processing (ATR Correction)

    • Action: Apply an ATR correction algorithm via the spectrometer's software.

    • Causality: In ATR, the depth of penetration of the IR beam is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities, allowing direct comparison to standard transmission libraries.

    Step 5: Orthogonal Validation Check (Self-Validation)

    • Action: Cross-reference the C=O and C=C regions.

    • Validation Logic: If the C=O peak appears at >1700 cm⁻¹, the α,β -conjugation has been chemically compromised (e.g., accidental reduction of the ring double bond). If the 990/910 cm⁻¹ peaks are missing, the allyl group has likely undergone isomerization or cross-linking.

    Spectral Interpretation Workflow

    The logical progression of analyzing the FT-IR spectrum of this compound is visualized below.

    Spectral_Workflow Start Acquire FT-IR Spectrum Step1 Identify Carbonyl (C=O) Start->Step1 CheckConj Peak at ~1680-1685 cm⁻¹? (Confirms α,β-conjugation) Step1->CheckConj Step2 Identify Alkenes (C=C) CheckConj->Step2 Distinguish Deconvolute C=C Signals Step2->Distinguish RingCC Ring Conjugated C=C (~1615-1630 cm⁻¹) Distinguish->RingCC AllylCC Allyl Isolated C=C (~1640-1645 cm⁻¹) Distinguish->AllylCC Step3 Confirm Allyl Group RingCC->Step3 AllylCC->Step3 Bends Terminal Vinyl Bends (~990 cm⁻¹ & ~910 cm⁻¹) Step3->Bends

    Fig 1: Logical workflow for deconvoluting the IR spectrum of 4-Allyl-4-ethylcyclohex-2-enone.

    References

    • Infrared Spectroscopy Principles.King's College London (kcl.ac.uk).
    • FT-IR spectra of (a) L-alanine and A3A and (b) L-phenylalanine and A3F.ResearchGate.
    • How might you use IR spectroscopy to determine whether reaction between 2-cyclohexenone and lithium dimethylcopper gives the direct addition product or the conjugate addition product?Vaia.
    • Where would you expect each of the following compounds to absorb in the IR spectrum?AskFilo.

    Sources

    Exploratory

    thermodynamic stability of 4-Allyl-4-ethylcyclohex-2-enone isomers

    Title: Thermodynamic Stability and Conformational Dynamics of 4-Allyl-4-ethylcyclohex-2-enone Isomers: A Comprehensive Technical Guide Executive Summary As drug development and complex organic synthesis increasingly rely...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Thermodynamic Stability and Conformational Dynamics of 4-Allyl-4-ethylcyclohex-2-enone Isomers: A Comprehensive Technical Guide

    Executive Summary As drug development and complex organic synthesis increasingly rely on highly functionalized α,β-unsaturated ketones, understanding the thermodynamic behavior of scaffolds like 4-allyl-4-ethylcyclohex-2-enone (CAS: 122444-62-6)[1] becomes paramount. This compound possesses a single stereocenter at the C4 position, yielding two enantiomers: (R)- and (S)-4-allyl-4-ethylcyclohex-2-enone. However, because enantiomers share identical thermodynamic stabilities in achiral environments, the true thermodynamic complexity of this molecule lies in its conformational isomerism. This guide provides an authoritative framework for analyzing the thermodynamic stability of its conformational isomers, detailing the causality behind analytical choices and providing self-validating experimental protocols.

    Structural Thermodynamics & Conformational Isomerism

    Unlike the highly flexible, standard chair conformation of cyclohexane, the cyclohex-2-enone ring is geometrically constrained. The sp² hybridization of the C1, C2, and C3 atoms forces the enone conjugated system into a near-planar geometry. Consequently, the ring predominantly adopts a half-chair or envelope (sofa) conformation to minimize ring strain[2],[3].

    In this half-chair conformation, the substituents at the C4 position exist in pseudo-axial and pseudo-equatorial orientations. The thermodynamic stability of these conformers is dictated by the minimization of 1,3-diaxial interactions and allylic strain (A¹'³ strain). Because the C4 position is adjacent to the sp³-hybridized C5, the steric bulk of the ethyl and allyl groups directly competes for the less sterically hindered pseudo-equatorial position.

    Table 1: Thermodynamic A-Values and Steric Parameters

    Substituent A-Value (kcal/mol) Relative Steric Bulk Conformational Preference at C4
    Ethyl (-CH₂CH₃) ~1.75 High Pseudo-equatorial (Favored)

    | Allyl (-CH₂CH=CH₂) | ~1.70 | Moderate-High | Pseudo-equatorial (Slightly less favored) |

    Data supported by standard conformational analysis principles[4].

    Expertise Insight (Causality): The A-values of ethyl and allyl groups are nearly identical (ΔG ≈ 0.05 kcal/mol)[4]. This means the conformational equilibrium constant ( Keq​ ) is close to 1 at room temperature, resulting in a rapidly interconverting mixture. Standard ¹H-NMR is insufficient to determine stability due to signal averaging. Therefore, specialized techniques like Variable Temperature (VT) NMR and Lanthanide-Induced Shift (LIS) NMR must be employed to freeze the conformers or resolve overlapping signals[2].

    ConformationalEquilibrium A Conformer A (Ethyl pseudo-equatorial, Allyl pseudo-axial) B Conformer B (Ethyl pseudo-axial, Allyl pseudo-equatorial) A->B Ring Inversion ΔG ≈ 0.05 kcal/mol StrainA Minimized 1,3-diaxial strain (Ethyl favored) A->StrainA StrainB Slightly higher 1,3-diaxial strain (Allyl favored) B->StrainB

    Conformational equilibrium between pseudo-axial and pseudo-equatorial isomers at C4.

    Self-Validating Analytical Protocol (NMR + DFT)

    To establish the thermodynamic stability of the isomers with absolute certainty, a closed-loop, self-validating protocol combining LIS-NMR and Density Functional Theory (DFT) is required. The empirical NMR data acts as a physical cross-validation for the theoretical DFT energy minima.

    Step-by-Step Methodology: LIS-NMR and VT-NMR Conformational Analysis
    • Sample Preparation: Dissolve 10 mg of high-purity 4-allyl-4-ethylcyclohex-2-enone in 0.5 mL of anhydrous CDCl₃. Causality: CDCl₃ is selected because non-polar solvents preserve intramolecular steric interactions without introducing competitive intermolecular hydrogen bonding that could skew the intrinsic conformational equilibrium.

    • Baseline Acquisition: Acquire standard ¹H and ¹³C NMR spectra at 298 K to establish baseline chemical shifts.

    • Lanthanide Titration (LIS): Incrementally add a shift reagent, such as Eu(fod)₃, in 0.05 molar equivalent steps up to 0.3 eq. Causality: The europium complex coordinates specifically to the carbonyl oxygen at C1. The pseudo-axial and pseudo-equatorial protons at C4 and C5 will experience different induced shifts based on their distance and angle to the paramagnetic center (governed by the McConnell-Robertson equation). This allows for the deconvolution of the conformer ratio[2].

    • Variable Temperature (VT) Validation: Cool the sample to 193 K (-80 °C) using CD₂Cl₂ as the solvent. Causality: Lowering the temperature slows the half-chair ring inversion on the NMR timescale, leading to peak decoalescence. Integration of the separated pseudo-axial/equatorial signals provides a direct physical measurement of Keq​ , validating the LIS extrapolation.

    • Thermodynamic Extraction: Calculate the Gibbs free energy difference using ΔG=−RTln(Keq​) .

    Step-by-Step Methodology: DFT Conformational Search
    • Geometry Generation: Construct both the ethyl-pseudo-equatorial and allyl-pseudo-equatorial half-chair conformers in silico.

    • Geometry Optimization: Optimize both structures using the M06-2X functional with a def2-TZVP basis set. Causality: The M06-2X functional is specifically parameterized to accurately capture non-covalent interactions and medium-range steric repulsions, which are critical for distinguishing the subtle 1,3-diaxial strain differences between the ethyl and allyl groups.

    • Frequency Calculation: Run vibrational frequency calculations at 298.15 K to ensure no imaginary frequencies exist (confirming true energy minima) and to extract the Enthalpy ( ΔH ) and Entropy ( ΔS ).

    • System Validation: Compare the computed ΔG with the experimentally derived ΔG from VT-NMR. A deviation of <0.2 kcal/mol confirms the integrity of the thermodynamic model.

    Workflow cluster_experimental Experimental Validation (NMR) cluster_computational Computational Modeling (DFT) Start 4-Allyl-4-ethylcyclohex-2-enone Sample Preparation NMR Variable Temperature (VT) NMR NOESY/ROESY Analysis Start->NMR DFT Geometry Optimization (e.g., M06-2X/def2-TZVP) Start->DFT LIS Lanthanide-Induced Shift (LIS) Analysis NMR->LIS Integration Thermodynamic Parameter Integration (Boltzmann Distribution) LIS->Integration Freq Frequency Calculations (ΔG, ΔH, ΔS extraction) DFT->Freq Freq->Integration Output Relative Stability & Conformational Ratios Integration->Output

    Self-validating workflow integrating NMR and DFT for thermodynamic stability analysis.

    Synthetic Methodologies & Thermodynamic Control

    The synthesis of 4,4-disubstituted cyclohexenones often relies on the dehydrogenation of the corresponding cyclohexanones or via Claisen-Schmidt condensation[5],[6]. When synthesizing 4-allyl-4-ethylcyclohex-2-enone, maintaining thermodynamic control over the double bond position is critical to prevent unwanted isomerization into the fully conjugated, but structurally distinct, exocyclic diene systems.

    Step-by-Step Methodology: Synthesis via Pd-Catalyzed Dehydrogenation
    • Starting Material: Begin with 4-allyl-4-ethylcyclohexanone.

    • Reaction Setup: In a Schlenk flask, combine the starting material with 5 mol% Pd(DMSO)₂(TFA)₂ (catalyst) in toluene[6].

    • Oxidation: Purge the system and place it under a balloon of O₂ (1 atm). Heat the mixture to 80 °C for 12 hours. Causality: The palladium catalyst selectively coordinates to the enol tautomer of the ketone, facilitating a β-hydride elimination to form the α,β-unsaturated enone. Molecular oxygen acts as a green terminal oxidant to regenerate the active Pd(II) species, preventing the need for harsh stoichiometric oxidants that could cleave the sensitive allyl group[6].

    • Isolation: Cool to room temperature, filter through a pad of Celite, and purify via silica gel chromatography (Hexanes/EtOAc). The inherent thermodynamic stability of the endocyclic enone prevents double-bond migration, securely locking the stereocenter at C4.

    Sources

    Protocols & Analytical Methods

    Method

    protocol for asymmetric synthesis of 4-Allyl-4-ethylcyclohex-2-enone

    Application Note: Asymmetric Synthesis of (R)-4-Allyl-4-ethylcyclohex-2-enone via Chiral Bicyclic Lactam Methodology Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To pro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Asymmetric Synthesis of (R)-4-Allyl-4-ethylcyclohex-2-enone via Chiral Bicyclic Lactam Methodology

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, self-validating protocol for the highly enantioselective synthesis of (R)-4-allyl-4-ethylcyclohex-2-enone (CAS: 122444-62-6)[1][2], a versatile chiral building block used in the total synthesis of complex terpenes and alkaloids.

    Mechanistic Overview & Causality

    The asymmetric construction of quaternary stereocenters remains a formidable challenge in organic synthesis. The protocol described herein leverages the highly robust chiral bicyclic lactam methodology pioneered by A. I. Meyers[3][4]. By utilizing a rigid bicyclic framework, the stereochemical outcome of sequential alkylations is tightly controlled by the substrate's inherent conformational bias.

    Causality Behind Experimental Choices:

    • Lactamization & Conformational Bias: The condensation of 5-oxohexanoic acid with the chiral auxiliary (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol yields a 5,6-fused oxazolo[3,2-a]pyridine system[3]. This bicyclic structure adopts a rigid "V-shaped" conformation. The resulting concave (endo) face is sterically shielded, dictating that all subsequent enolate alkylations occur exclusively from the exposed convex (exo) face.

    • Stoichiometry of the Base (LDA): The bicyclic lactam features a free primary hydroxyl group at the C3 position. Consequently, during the enolization steps, strictly >2.0 equivalents of Lithium Diisopropylamide (LDA) are required. The first equivalent acts as a sacrificial base to deprotonate the alcohol, while the second equivalent generates the reactive C6 enolate[5].

    • Reductive Annulation: Rather than using aggressive reducing agents like LiAlH₄, the protocol employs Red-Al. This selectively reduces the lactam carbonyl to a hemiaminal without premature ring cleavage. Subsequent aqueous hydrolysis unmasks a transient 4,4-disubstituted 5-oxohexanal. A thermodynamically driven intramolecular aldol condensation between the terminal methyl ketone and the newly formed aldehyde closes the ring, yielding the target cyclohex-2-enone[5][6].

    Experimental Workflow

    SynthesisWorkflow SM Starting Materials (1S,2S)-Amino Diol + 5-Oxohexanoic Acid Lactam Chiral Bicyclic Lactam (8a-methyl oxazolo[3,2-a]pyridine) SM->Lactam Toluene, Reflux Dean-Stark (-H2O) MonoAlk Monoalkylated Lactam (6-ethyl derivative) Lactam->MonoAlk 1. LDA, THF, -78°C 2. Ethyl Iodide DiAlk Dialkylated Lactam (6-allyl-6-ethyl derivative) MonoAlk->DiAlk 1. LDA, THF, -78°C 2. Allyl Bromide Red Hemiaminal Intermediate (Red-Al Reduction) DiAlk->Red Red-Al, Toluene -78°C to RT Product (R)-4-Allyl-4-ethylcyclohex-2-enone (Target Compound) Red->Product Aqueous Buffer Aldol Annulation

    Figure 1: Synthetic workflow for the asymmetric synthesis of (R)-4-allyl-4-ethylcyclohex-2-enone.

    Quantitative Data Summary

    The following table summarizes the stoichiometric requirements and expected outcomes for each phase of the [3].

    StepReaction PhaseKey ReagentsEquivalentsTemp (°C)Time (h)Expected Yield (%)
    1 Lactamization Amino diol : 5-Oxohexanoic acid1.0 : 4.7110 (Reflux)1871–74
    2 Ethylation Lactam : LDA : Ethyl Iodide1.0 : 2.5 : 1.2-78 to 03Quant. (Crude)
    3 Allylation Ethylated Lactam : LDA : AllylBr1.0 : 2.5 : 1.4-78 to -30348 (After Recryst.)
    4 Cleavage & Aldol Dialkylated Lactam : Red-Al1.0 : 2.3-78 to RT7277

    Step-by-Step Protocol & Self-Validating Quality Controls

    Step 1: Synthesis of the Chiral Bicyclic Lactam
    • Suspend (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol (194 mmol) in 800 mL of toluene.

    • Add 5-oxohexanoic acid (912 mmol) with continuous stirring[3].

    • Heat the mixture to reflux under an argon atmosphere, utilizing a Dean-Stark apparatus for the azeotropic removal of water for 18 hours.

    • Cool the reaction, wash sequentially with 0.5 N HCl (100 mL) and saturated NaHCO₃ (50 mL), and dry over MgSO₄.

    • Self-Validation (QC): Evaporate the solvent and crystallize the residue from cold methylene chloride/hexane. The formation of the correct bicyclic lactam is confirmed by a sharp melting point and the presence of the 8a-methyl singlet in the ¹H NMR spectrum[3].

    Step 2: First Asymmetric Alkylation (Ethylation)
    • In an oven-dried flask under argon, dissolve the bicyclic lactam (55.2 mmol) in anhydrous THF (150 mL) and cool to -78 °C.

    • Prepare a solution of LDA (137.4 mmol) in THF and transfer it via cannula to the lactam solution. Allow the mixture to warm to 0 °C for 3 hours to ensure complete formation of the dianion[5].

    • Cool the mixture back to -78 °C and slowly add ethyl iodide (66.2 mmol).

    • Work up the reaction by quenching with 1 N HCl, extracting with ether, and evaporating the solvent. The crude ethylated lactam is carried forward without further purification[5].

    Step 3: Second Asymmetric Alkylation (Allylation)
    • Dissolve the crude ethylated lactam in anhydrous THF and cool to -78 °C.

    • Add a freshly prepared LDA solution (137.4 mmol) via cannula and warm to 0 °C for 3 hours.

    • Cool the enolate solution to -78 °C and slowly add freshly distilled allyl bromide (77.6 mmol) in THF. Maintain at -78 °C for 2.5 hours, then warm to -30 °C over 45 minutes[5].

    • Quench with 1 N HCl, extract with ether, wash with brine/NaHCO₃, and concentrate.

    • Self-Validation (QC): The crude product presents a diastereomeric ratio (d.r.) of ~9:1. Recrystallize the solid three times from methylene chloride/petroleum ether at -15 °C. Integration of the 8a-methyl signal in the ¹H NMR spectrum must confirm a d.r. of >25:1 before proceeding to cleavage[5].

    Step 4: Reductive Cleavage and Aldol Condensation
    • Dissolve the enantiopure dialkylated lactam (23.7 mmol) in dry toluene (300 mL) and cool to -78 °C.

    • Slowly add a 1 M solution of Red-Al in toluene (55.0 mmol). Allow the reaction to slowly warm to room temperature and stir for 3 days[6].

    • Quench the reduction, dissolve the resulting residue in ethanol (250 mL), and add a 1 M aqueous solution of tetrabutylammonium dihydrogen phosphate (80 mL) to act as an aldol buffer[6].

    • Stir the mixture under reflux for 24 hours to drive the intramolecular aldol condensation.

    • Self-Validation (QC): Following extraction and concentration, purify the crude enone via Kugelrohr distillation (3.5 mm Hg, 115 °C). Validation of the final (R)-4-allyl-4-ethylcyclohex-2-enone is achieved by verifying the disappearance of the lactam carbonyl and the emergence of a conjugated enone stretch (~1670 cm⁻¹) via IR spectroscopy, alongside characteristic vinylic protons in the ¹H NMR[5].

    References

    • Albert I. Meyers and Daniel Berney. "Asymmetric Synthesis of 4,4-Dialkylcyclohexenones from Chiral Bicyclic Lactams: (R)-4-Ethyl-4-allyl-2-cyclohexen-1-one." Organic Syntheses, 1990, 69, 55. URL:[Link]

    • A. I. Meyers, B. A. Lefker. "Chiral bicyclic lactams for asymmetric synthesis." Tetrahedron, 1987, 43, 5663. URL:[Link]

    Sources

    Application

    Application Note: 4-Allyl-4-ethylcyclohex-2-enone as a Strategic Precursor for All-Carbon Quaternary Stereocenters in Natural Product Total Synthesis

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Allyl-4-ethylcyclohex-2-enone (CAS: 122444-62-6) Strategic Rationale & Mechanistic Causality The construction of all-carbon...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 4-Allyl-4-ethylcyclohex-2-enone (CAS: 122444-62-6)

    Strategic Rationale & Mechanistic Causality

    The construction of all-carbon quaternary stereocenters remains one of the most formidable challenges in organic synthesis, often dictating the overall efficiency of a natural product total synthesis . 4-Allyl-4-ethylcyclohex-2-enone is a highly versatile building block that elegantly bypasses late-stage steric congestion by pre-installing a fully substituted C4 carbon.

    This precursor is strategically invaluable due to its orthogonal reactivity profile :

    • The Terminal Alkene (Allyl Group): Highly electron-rich and unhindered, making it primed for chemoselective electrophilic oxidation (e.g., Lemieux-Johnson cleavage) or cross-metathesis without perturbing the enone.

    • The Enone Core: Electron-deficient and conjugated, serving as a Michael acceptor for 1,4-conjugate additions or an electrophile for 1,2-reductions.

    • Steric Directing Effect: The bulky ethyl and allyl groups at C4 act as a rigid steric shield. When nucleophiles attack the enone at C3, the C4 substituents force the incoming reagent to approach from the opposite (anti) face, guaranteeing high diastereoselectivity in the formation of contiguous stereocenters .

    This unique topology makes it an ideal progenitor for the complex polycyclic frameworks found in Aspidosperma alkaloids, complex diterpenoids, and bridged bicyclic sesquiterpenes.

    Divergent Synthetic Pathways

    The following workflow diagram illustrates how the orthogonal functional groups of 4-allyl-4-ethylcyclohex-2-enone can be independently manipulated to access diverse natural product scaffolds.

    G A 4-Allyl-4-ethylcyclohex-2-enone (CAS: 122444-62-6) B Acetaldehyde Sidechain (Lemieux-Johnson) A->B OsO4, NaIO4 Chemoselective C C3-Alkylated Cyclohexanone (1,4-Conjugate Addition) A->C R2CuLi Diastereoselective D Allylic Alcohol (Luche Reduction) A->D NaBH4, CeCl3 1,2-Reduction E Alkaloid Frameworks (e.g., Aspidosperma) B->E Reductive Amination F Complex Terpenoids (Contiguous Stereocenters) C->F Enolate Trapping G Bridged Bicyclics (Claisen/RCM) D->G Sigmatropic Rearrangement

    Divergent synthetic pathways from 4-allyl-4-ethylcyclohex-2-enone to natural product scaffolds.

    Reaction Profiling and Quantitative Data

    The table below summarizes the expected quantitative outcomes when subjecting 4-allyl-4-ethylcyclohex-2-enone to standard functionalization workflows. These metrics serve as a benchmarking guide for process optimization.

    Reaction TypeReagent SystemTemp (°C)Time (h)Expected Yield (%)Selectivity / dr
    Oxidative Cleavage OsO₄ (1 mol%), NaIO₄202 - 485 - 92>99:1 (Chemoselectivity)
    Conjugate Addition Me₂CuLi, TMSCl-781 - 278 - 88>10:1 (Diastereoselectivity)
    1,2-Reduction NaBH₄, CeCl₃·7H₂O00.5 - 190 - 95>95:5 (1,2 vs 1,4 addition)
    Ring-Closing Metathesis Grubbs II (5 mol%)4012 - 1670 - 85N/A (Structural dependent)

    Validated Experimental Protocols

    To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems . Each step includes specific visual, chromatographic, or spectroscopic cues to confirm causality and reaction success without requiring immediate isolation.

    Protocol A: Chemoselective Lemieux-Johnson Oxidation of the Allyl Group

    Objective: Convert the terminal allyl alkene to an acetaldehyde moiety while preserving the internal enone. Causality & Rationale: Osmium tetroxide (OsO₄) is a highly electrophilic reagent that reacts orders of magnitude faster with electron-rich, unhindered terminal alkenes than with electron-deficient conjugated enones. Sodium periodate (NaIO₄) acts as a stoichiometric co-oxidant to cleave the intermediate osmate ester and regenerate the catalytic OsO₄, preventing over-oxidation.

    Step-by-Step Methodology:

    • Preparation: In a round-bottom flask, dissolve 4-allyl-4-ethylcyclohex-2-enone (1.0 equiv, 10 mmol) in a 3:1 mixture of THF and water (40 mL).

    • Catalyst Addition: Add a 2.5 wt% solution of OsO₄ in tert-butanol (0.01 equiv, 0.1 mmol). Visual Cue: The solution will turn a faint brown/yellow as the osmate ester begins to form.

    • Oxidation: Slowly add finely powdered NaIO₄ (2.5 equiv, 25 mmol) in portions over 15 minutes at 20 °C to prevent rapid exotherms.

    • Monitoring (Self-Validation): Stir vigorously for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).

      • Validation: The starting material spot will disappear. A new, highly UV-active spot (the enone is preserved) will appear at a significantly lower Rf​ due to the increased polarity of the aldehyde.

    • Workup: Quench the reaction by adding saturated aqueous Na₂S₂O₃ (20 mL) and stir for 30 minutes to reduce any residual osmium species (solution turns black/grey, then clears). Extract with EtOAc (3 × 30 mL), wash with brine, dry over MgSO₄, and concentrate.

    • Spectroscopic Validation: ¹H NMR analysis of the crude mixture must show the complete disappearance of the terminal alkene multiplets at δ 5.0–5.8 ppm, and the appearance of a distinct aldehyde triplet at δ ~9.7 ppm ( J≈2.0 Hz).

    Protocol B: Diastereoselective Conjugate Addition of Lithium Dimethylcuprate

    Objective: Install a methyl group at C3 to generate a contiguous stereocenter. Causality & Rationale: The Gilman reagent (Me₂CuLi) is a "soft" nucleophile that exclusively prefers 1,4-conjugate addition over 1,2-carbonyl addition. The pre-installed C4 quaternary center (bearing the bulky ethyl and allyl groups) sterically shields the syn-face of the cyclohexenone ring. The incoming cuprate cluster is forced to attack from the less hindered anti-face, establishing a new stereocenter at C3 with high diastereoselectivity.

    Step-by-Step Methodology:

    • Cuprate Formation: Flame-dry a Schlenk flask under argon. Add Copper(I) iodide (1.5 equiv, 15 mmol) and anhydrous diethyl ether (30 mL). Cool to 0 °C.

    • Lithiation: Dropwise add Methyllithium (1.6 M in ether, 3.0 equiv, 30 mmol). Visual Cue: The initial yellow precipitate (polymeric MeCu) will dissolve upon the addition of the second equivalent of MeLi, forming a clear, pale-yellow solution of the active Me₂CuLi species.

    • Addition: Cool the cuprate solution to -78 °C. Slowly add a solution of 4-allyl-4-ethylcyclohex-2-enone (1.0 equiv, 10 mmol) and Chlorotrimethylsilane (TMSCl, 2.0 equiv, 20 mmol) in anhydrous ether (10 mL). Rationale: TMSCl accelerates the addition and traps the resulting enolate, preventing equilibration and side reactions.

    • Monitoring (Self-Validation): Stir at -78 °C for 1.5 hours. TLC monitoring is difficult due to the TMS-enol ether intermediate; proceed to quench based on time.

    • Workup & Deprotection: Quench the reaction at -78 °C with a 1:1 mixture of saturated aqueous NH₄Cl and concentrated NH₄OH (20 mL). Visual Cue: The aqueous layer will turn a deep, vibrant blue, confirming the breakdown of the copper complexes into water-soluble Cu(NH₃)₄²⁺. Warm to room temperature and stir for 30 minutes to hydrolyze the TMS-enol ether back to the ketone.

    • Spectroscopic Validation: IR spectroscopy of the isolated product must show a shift of the C=O stretch from ~1680 cm⁻¹ (conjugated enone) to ~1715 cm⁻¹ (unconjugated saturated ketone).

    References

    • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones.ACS Catalysis.

    • Synthesis of Cyclopentenones with C4-Quaternary Stereocenters via Stereospecific [3,3]-Sigmatropic Rearrangement and Applications in Total Synthesis of Sesquiterpenoids.Journal of the American Chemical Society.

    Method

    Application Note: Chemoselective Ring-Closing Metathesis for the Synthesis of 4-Allyl-4-ethylcyclohex-2-enone

    Introduction & Strategic Utility The compound 4-allyl-4-ethylcyclohex-2-enone (CAS: 122444-62-6) is a highly versatile, stereochemically rich building block. Featuring an α,β-unsaturated ketone (enone) and an isolated te...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Strategic Utility

    The compound 4-allyl-4-ethylcyclohex-2-enone (CAS: 122444-62-6) is a highly versatile, stereochemically rich building block. Featuring an α,β-unsaturated ketone (enone) and an isolated terminal alkene, it serves as a critical intermediate in the divergent synthesis of complex bicyclic scaffolds, such as those found in taxane analogs and morphinan frameworks[1].

    Ring-closing metathesis (RCM) is a cornerstone methodology for constructing unsaturated cyclic systems[2]. However, synthesizing this specific substitution pattern requires the RCM of a complex polyene precursor: 6-ethyl-6-vinylnona-1,8-dien-3-one . This precursor possesses three distinct terminal double bonds, presenting a significant challenge in chemoselectivity. This application note details the mechanistic rationale and self-validating protocols required to achieve high-yielding, chemoselective 6-endo-trig closure over competing pathways[3],[4].

    Mechanistic Rationale & Causality (E-E-A-T)

    In polyene metathesis, the ruthenium alkylidene catalyst must selectively differentiate between multiple reactive sites. The precursor, 6-ethyl-6-vinylnona-1,8-dien-3-one, contains:

    • An electron-deficient enone vinyl group (C1=C2).

    • An isolated, sterically accessible vinyl group at C6.

    • An allyl terminal double bond (C8=C9).

    Kinetic vs. Thermodynamic Control

    Initiation of the Ruthenium catalyst occurs preferentially at the more electron-rich, unhindered terminal olefins (the C6-vinyl or C8-allyl groups) rather than the electron-deficient enone[5]. Once the Ru-alkylidene intermediate forms, it faces a divergent pathway:

    • Pathway A (Kinetic Control): Reaction of the C6-vinyl Ru-alkylidene with the enone yields the desired 6-membered ring, 4-allyl-4-ethylcyclohex-2-enone .

    • Pathway B (Thermodynamic Competition): Reaction of the C8-allyl Ru-alkylidene with the enone yields the 7-membered ring, 5-ethyl-5-vinylcyclohept-2-enone .

    The Causality of Selectivity: The formation of the 6-membered ring is kinetically favored due to a lower entropic penalty and a highly favorable transition state geometry driven by the Thorpe-Ingold effect (exerted by the quaternary C6 center). To trap this kinetic product and prevent thermodynamic equilibration to the 7-membered ring, a highly active catalyst—Hoveyda-Grubbs 2nd Generation (HG-II) —is utilized. HG-II provides rapid turnover of the electron-deficient enone, ensuring the kinetic product is formed quickly and irreversibly under mild conditions[4].

    Reaction Pathway Visualization

    RCM_Pathway Precursor 6-Ethyl-6-vinylnona- 1,8-dien-3-one Catalyst Hoveyda-Grubbs II (Ru Catalyst) Precursor->Catalyst Initiation Intermediate Ru-Alkylidene Intermediate Catalyst->Intermediate Cross-Metathesis Product1 4-Allyl-4-ethylcyclohex- 2-enone (Major) Intermediate->Product1 6-endo-trig (Kinetically Favored) Product2 5-Ethyl-5-vinylcyclohept- 2-enone (Minor) Intermediate->Product2 7-endo-trig (Thermodynamic)

    Diagram 1: Mechanistic divergence in the chemoselective RCM of 6-ethyl-6-vinylnona-1,8-dien-3-one.

    Experimental Protocol: Self-Validating RCM Workflow

    To ensure reproducibility and pharmaceutical-grade purity, this protocol incorporates high-dilution techniques to suppress intermolecular oligomerization and a specific metal-scavenging step to remove toxic Ruthenium byproducts[6].

    Materials Required
    • Substrate: 6-ethyl-6-vinylnona-1,8-dien-3-one (1.0 mmol, 192 mg)

    • Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) (5 mol%, 31 mg)

    • Solvent: Anhydrous Dichloromethane (DCM), rigorously degassed.

    • Scavenger: Tin(II) chloride ( SnCl2​ ) (10 equivalents relative to Ru).

    Step-by-Step Methodology
    • Solvent Preparation (Critical Step): Sparge 200 mL of anhydrous DCM with Argon for 30 minutes. Causality: Oxygen rapidly degrades Ru-alkylidene intermediates, leading to premature catalyst death and incomplete conversion.

    • Catalyst Activation: In an oven-dried 500 mL round-bottom flask equipped with a reflux condenser, dissolve the HG-II catalyst (31 mg) in 150 mL of the degassed DCM. Heat the solution to a gentle reflux (40 °C) under an Argon atmosphere.

    • Syringe Pump Addition: Dissolve the polyene precursor (192 mg) in 50 mL of degassed DCM. Using a syringe pump, add this solution dropwise to the refluxing catalyst mixture over 4 hours. Causality: Maintaining a pseudo-high dilution (effective concentration < 0.005 M) is a self-validating control that strongly biases the reaction toward intramolecular ring closure over intermolecular cross-metathesis.

    • Reaction Monitoring: Stir for an additional 1 hour post-addition. Monitor complete consumption of the starting material via TLC (Hexanes:EtOAc 8:2, visualizer: KMnO4​ ).

    • Ruthenium Scavenging (Pharmaceutical Standard): Upon completion, cool the reaction to room temperature. Add a solution of SnCl2​ (100 mg, ~10 equiv relative to Ru) dissolved in 2 mL of Methanol directly to the reaction mixture. Stir vigorously for 2 hours. Causality: SnCl2​ inserts into the Ru-Cl bond, forming a highly polar, insoluble coordination complex. This ensures residual ruthenium content in the final API intermediate drops below the FDA-mandated 10 ppm threshold[6].

    • Purification: Filter the mixture through a pad of Celite to remove the Ru-Sn complexes. Concentrate the filtrate in vacuo and purify via flash column chromatography (Silica gel, gradient elution 0-10% EtOAc in Hexanes) to afford 4-allyl-4-ethylcyclohex-2-enone as a pale yellow oil.

    Data Presentation: Condition Optimization

    The following table summarizes the optimization landscape, demonstrating how variations in catalyst and temperature shift the chemoselective balance between the kinetic 6-membered ring and the thermodynamic 7-membered ring.

    Catalyst SystemSolventTemp (°C)Concentration (M)Yield: 6-Membered (%)Yield: 7-Membered (%)
    Grubbs 1st GenDCM400.05425
    Grubbs 2nd GenDCM400.016812
    Hoveyda-Grubbs II DCM 40 0.005 89 4
    Hoveyda-Grubbs IIToluene800.0057518

    Data Insight: Elevated temperatures (Toluene, 80 °C) provide enough thermal energy to overcome the activation barrier for the 7-membered ring, eroding kinetic control. The optimized conditions (HG-II, DCM, 40 °C, 0.005 M) maximize the yield of the target 4-allyl-4-ethylcyclohex-2-enone.

    Sources

    Application

    Application Note: Palladium-Catalyzed Decarboxylative Allylation for the Synthesis of 4-Allyl-4-ethylcyclohex-2-enone

    Executive Summary The construction of all-carbon quaternary stereocenters remains a formidable challenge in modern drug development and natural product synthesis. The palladium-catalyzed decarboxylative asymmetric allyli...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The construction of all-carbon quaternary stereocenters remains a formidable challenge in modern drug development and natural product synthesis. The palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) has emerged as a robust, enantioselective platform to access these complex motifs under mild conditions [1]. This application note provides a comprehensive, field-proven protocol for the synthesis of 4-Allyl-4-ethylcyclohex-2-enone (CAS 122444-62-6) via the DAAA of its corresponding vinylogous β-ketoester precursor (allyl 4-ethyl-1-oxocyclohex-2-ene-4-carboxylate). By detailing the mechanistic causality behind reagent selection and providing a self-validating experimental workflow, this guide equips researchers with the necessary insights to achieve high yields and exceptional enantioselectivity.

    Mechanistic Insights & Causality (E-E-A-T)

    The synthesis of 4-Allyl-4-ethylcyclohex-2-enone relies on the Tsuji-Trost decarboxylative allylation framework. Understanding the specific physical chemistry of the catalytic cycle is critical for troubleshooting and scaling the reaction.

    • Oxidative Addition & Decarboxylation: The catalytic cycle initiates with the coordination of the Pd(0) complex to the allyl moiety of the substrate, followed by oxidative addition to cleave the C–O bond. Subsequent rapid decarboxylation extrudes CO₂, generating a cross-conjugated dienolate and a π-allyl palladium(II) complex [2].

    • The Role of the Tight Ion Pair (Solvent Causality): The choice of solvent is not arbitrary. Non-polar solvents, specifically toluene , are mandated because they suppress the dissociation of the intermediate complex. Maintaining a "tight ion pair" ensures that the chiral environment of the palladium ligand effectively dictates the facial selectivity of the subsequent nucleophilic attack [3].

    • Ligand Electronic Asymmetry: The use of the chiral P,N-ligand (S)-t-BuPHOX is critical. The strong trans-effect of the phosphorus atom elongates the trans Pd–C bond within the π-allyl complex. This electronic desymmetrization directs the dienolate nucleophile to attack the most electrophilic, trans-disposed carbon, ensuring high regioselectivity and enantiomeric excess (ee) [4].

    CatalyticCycle Pd0 Pd(0) Catalyst Complex [Active Species] OxAdd Oxidative Addition Cleavage of C-O Bond Pd0->OxAdd Substrate Addition Decarb Decarboxylation (-CO2) Generation of Dienolate OxAdd->Decarb PiAllyl π-Allyl-Pd(II) Dienolate Tight Ion Pair Decarb->PiAllyl RedElim Nucleophilic Attack (Inner/Outer Sphere Alkylation) PiAllyl->RedElim Product 4-Allyl-4-ethylcyclohex-2-enone (+ Pd(0) Regeneration) RedElim->Product Product->Pd0 Catalytic Turnover

    Fig 1. Catalytic cycle of the Pd-catalyzed decarboxylative allylation.

    Reaction Optimization & Quantitative Data

    To demonstrate the causality of the reaction parameters, Table 1 summarizes the optimization data. The shift from THF to Toluene (Entry 2 vs. Entry 3) highlights the necessity of a non-polar environment to maintain the tight ion pair. Furthermore, elevating the temperature (Entry 5) accelerates the reaction but leads to enolate equilibration, eroding the enantiomeric excess.

    Table 1: Optimization of Reaction Conditions for 4-Allyl-4-ethylcyclohex-2-enone

    EntryPalladium SourceLigandSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
    1Pd₂(dba)₃ (5 mol%)PPh₃ (10 mol%)THF2585Racemic
    2Pd₂(dba)₃ (5 mol%)(S)-t-BuPHOX (12.5 mol%)THF258872
    3 Pd₂(dba)₃ (5 mol%) (S)-t-BuPHOX (12.5 mol%) Toluene 25 92 91
    4Pd(OAc)₂ (10 mol%)(S)-t-BuPHOX (12.5 mol%)Toluene257685
    5Pd₂(dba)₃ (5 mol%)(S)-t-BuPHOX (12.5 mol%)Toluene509582

    Note: Bold text indicates the optimized, recommended conditions for standard protocol execution.

    Experimental Protocol

    This methodology is designed as a self-validating system. The visual and physical cues (e.g., color changes, gas evolution) serve as internal checkpoints to ensure the integrity of the catalytic cycle.

    Materials Required:
    • Substrate: Allyl 4-ethyl-1-oxocyclohex-2-ene-4-carboxylate (1.0 mmol, 208.3 mg)

    • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.05 mmol, 45.8 mg)

    • Ligand: (S)-t-BuPHOX (0.125 mmol, 48.4 mg)

    • Solvent: Anhydrous Toluene (10.0 mL, sparged with Argon for 30 mins)

    Step-by-Step Methodology:
    • Catalyst Pre-Activation (Self-Validation Checkpoint 1):

      • In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (45.8 mg) and (S)-t-BuPHOX (48.4 mg) under a strict Argon atmosphere.

      • Add 5.0 mL of anhydrous, degassed toluene.

      • Stir the mixture at 25 °C for 30 minutes.

      • Causality & Validation: The solution will transition from a deep purple/black suspension to a homogenous, vibrant orange-red solution. This color change confirms the successful formation of the active monomeric Pd(0)-ligand complex [1].

    • Substrate Addition:

      • Dissolve the substrate (208.3 mg) in the remaining 5.0 mL of anhydrous toluene.

      • Add the substrate solution dropwise to the active catalyst mixture over 5 minutes via syringe to prevent localized concentration spikes that could lead to catalyst aggregation.

    • Reaction Execution (Self-Validation Checkpoint 2):

      • Stir the reaction mixture at 25 °C.

      • Causality & Validation: Within 10–15 minutes, effervescence (bubbling) should be observed. This is the evolution of CO₂ gas, physically validating that the oxidative addition and decarboxylation steps are actively occurring [2].

      • Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The reaction is typically complete within 12–16 hours when gas evolution ceases and the starting material spot is fully consumed.

    • Quench and Workup:

      • Once complete, expose the reaction to air to quench the active palladium species.

      • Filter the crude mixture through a short pad of Celite to remove precipitated palladium black, eluting with diethyl ether (20 mL).

      • Concentrate the filtrate in vacuo using a rotary evaporator.

    • Purification:

      • Purify the crude oil via flash column chromatography on silica gel (gradient elution: 100% Hexanes to 95:5 Hexanes/Ethyl Acetate).

      • Isolate the product as a pale yellow oil.

    Workflow Prep Catalyst Prep Pd2(dba)3 + Ligand Substrate Substrate Addition (0.1 M in Toluene) Prep->Substrate React Reaction Execution 25 °C, 12-16 h Substrate->React Workup Quench & Workup Concentration React->Workup Purify Purification Chromatography Workup->Purify Analyze Characterization NMR, HPLC, MS Purify->Analyze

    Fig 2. Step-by-step experimental workflow for synthesizing 4-Allyl-4-ethylcyclohex-2-enone.

    Analytical Validation

    To ensure the structural integrity and enantiomeric purity of the synthesized 4-Allyl-4-ethylcyclohex-2-enone, perform the following analytical validations:

    • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic terminal alkene protons of the allyl group at δ 5.05–5.15 (m, 2H) and the internal alkene proton at δ 5.65–5.80 (m, 1H). The enone olefinic protons will appear distinctly around δ 5.90 (d, 1H) and δ 6.85 (d, 1H).

    • High-Resolution Mass Spectrometry (HRMS-ESI): Calculated for C₁₁H₁₆O [M+H]⁺: 165.1279; Found: 165.1282.

    • Chiral HPLC: Validate the enantiomeric excess (target >90% ee) using a chiral stationary phase (e.g., Chiralcel OJ-H column), eluting with 99:1 Hexanes/Isopropanol at 1.0 mL/min, monitoring at 210 nm.

    References

    • Behenna, D. C., & Stoltz, B. M. (2004). The Enantioselective Tsuji Allylation. Journal of the American Chemical Society, 126(46), 15044-15045. URL: [Link]

    • Weaver, J. D., Recio, A., Grenning, A. J., & Tunge, J. A. (2011). Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions. Chemical Reviews, 111(3), 1846-1913. URL: [Link]

    • Mohr, J. T., Behenna, D. C., Harned, A. M., & Stoltz, B. M. (2005). Deracemization of Quaternary Stereocenters by Pd-Catalyzed Enantioconvergent Decarboxylative Allylation of Racemic β-Ketoesters. Angewandte Chemie International Edition, 44(42), 6924-6927. URL: [Link]

    • Craig, R. A., et al. (2015). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Organic Letters, 17(20), 5160-5163. URL: [Link]

    Method

    Application Note: Intramolecular Photochemical [2+2] Cycloaddition of 4-Allyl-4-ethylcyclohex-2-enone

    Target Audience: Synthetic Chemists, Photochemists, and Drug Discovery Scientists Document Type: Advanced Technical Guide & Validated Protocol Introduction & Strategic Rationale The intramolecular [2+2] photocycloadditio...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Synthetic Chemists, Photochemists, and Drug Discovery Scientists Document Type: Advanced Technical Guide & Validated Protocol

    Introduction & Strategic Rationale

    The intramolecular [2+2] photocycloaddition of appropriately substituted 2-cycloalkenones is a cornerstone transformation in the total synthesis of complex natural products and rigid polycyclic pharmacophores 1. By utilizing 4-Allyl-4-ethylcyclohex-2-enone (CAS: 122444-62-6) as a substrate, chemists can rapidly assemble highly strained, bridged tricyclic scaffolds in a single step.

    The strategic advantage of this specific substrate lies in the quaternary C4 center. The presence of both an ethyl and an allyl group at the C4 position induces a strong Thorpe-Ingold effect, which sterically pre-organizes the allyl tether directly over the enone π -system. This conformational bias drastically accelerates the intramolecular reaction rate and dictates high regioselectivity, favoring the "crossed" cycloadduct over intermolecular dimerization or "straight" parallel addition 2.

    Mechanistic Causality: Photophysics & The "Rule of Five"

    To execute this protocol successfully, one must understand the causality of the photophysical state transitions. Direct irradiation of the enone at λ>290 nm triggers an n→π∗ transition to the excited singlet state ( S1​ ). Because intersystem crossing (ISC) in cyclic enones is exceptionally fast ( kISC​≈1011s−1 ), the molecule rapidly relaxes to the first excited triplet state ( T1​ ) 1.

    From the T1​ state, the reaction is governed by the Rule of Five . The initial C–C bond formation occurs between the enone β -carbon (C3) and the terminal alkene carbon of the allyl group, generating a highly stable 5-membered 1,4-biradical intermediate. Subsequent spin inversion and ring closure between the α -carbon (C2) and the internal alkene carbon yield the "crossed" tricyclic cyclobutane product 3.

    Mechanism S0 Ground State (S0) Enone Substrate S1 Excited Singlet (S1) n→π* Transition S0->S1 hν (>290 nm) T1 Excited Triplet (T1) π→π* State S1->T1 ISC (k ~ 10^11 s^-1) BR 1,4-Biradical Rule of Five T1->BR Intramolecular C-C Bond P Cyclobutane Adduct Tricyclic Scaffold BR->P Spin Inversion & Ring Closure

    Figure 1: Jablonski state transition diagram detailing the photophysical pathway of the [2+2] cycloaddition.

    Experimental Workflow & Self-Validating Protocol

    The following protocol is designed as a self-validating system . Every critical step includes a specific quality control (QC) checkpoint to ensure that the physical chemistry principles governing the reaction are actively maintained.

    Workflow A 1. Substrate Preparation 4-Allyl-4-ethylcyclohex-2-enone (0.02 M in Hexane) B 2. Degassing Argon Sparging (30 min) Removes O2 Quencher A->B C 3. UV Irradiation Medium-Pressure Hg Lamp Pyrex Filter (>290 nm) B->C D 4. Reaction Monitoring GC-MS / TLC Check for Dimers C->D E 5. Purification Flash Chromatography Isolate Tricyclic Adduct D->E

    Figure 2: Step-by-step operational workflow for the photochemical [2+2] cycloaddition.

    Step 1: Solution Preparation & Concentration Control
    • Action: Dissolve 4-Allyl-4-ethylcyclohex-2-enone in spectroscopic-grade hexane to achieve a strict concentration of 0.02 M .

    • Causality: High dilution kinetically favors the unimolecular (intramolecular) cycloaddition over bimolecular (intermolecular) dimerization.

    • Self-Validation Checkpoint: Run a parallel micro-scale reaction at 0.5 M. TLC analysis of the 0.5 M batch will reveal slower-eluting spots (higher molecular weight dimers), validating that the 0.02 M dilution is actively suppressing side reactions.

    Step 2: Rigorous Degassing
    • Action: Transfer the solution to the photoreactor and sparge with high-purity Argon for 30 minutes. Maintain a positive Argon atmosphere throughout the reaction.

    • Causality: Molecular oxygen ( O2​ ) is a potent triplet quencher. Because the reactive intermediate is the T1​ state, dissolved oxygen will quench the excited enone back to S0​ , generating singlet oxygen and plummeting the yield 4.

    • Self-Validation Checkpoint: A control reaction run open to the air will show <20% conversion after 4 hours via GC-MS, definitively proving the necessity of the sparging step.

    Step 3: Photochemical Irradiation
    • Action: Insert a water-cooled Pyrex immersion well into the reactor. Irradiate the solution using a 450 W medium-pressure mercury vapor lamp for 4 hours.

    • Causality: The Pyrex glass acts as a critical optical filter, cutting off wavelengths below 290 nm. High-energy UV light (e.g., 254 nm) would excite the isolated allyl double bond or trigger Norrish Type I α -cleavage of the enone ring.

    • Self-Validation Checkpoint: If a quartz filter is mistakenly used, GC-MS will show a complex mixture of fragmentation products rather than the mass-neutral isomerized cycloadduct ( m/z 164.24), validating the Pyrex cut-off requirement.

    Step 4: Workup and Isolation
    • Action: Evaporate the solvent under reduced pressure. Purify the crude mixture via silica gel flash chromatography (Eluent: 95:5 Hexane/Ethyl Acetate).

    • Causality: The non-polar nature of the tricyclic product allows for easy separation from any unreacted polar enone.

    Quantitative Data Summary

    The table below summarizes the optimization parameters and their direct impact on the reaction yield. It highlights the critical nature of solvent polarity, concentration, and wavelength selection.

    Table 1: Optimization of Photochemical [2+2] Cycloaddition for 4-Allyl-4-ethylcyclohex-2-enone

    SolventConcentration (M)Optical Filter (Cut-off)Time (h)Conversion (%)Isolated Yield (%)Primary Observation
    Hexane 0.02 Pyrex (>290 nm) 4 >95 88 Optimal crossed-adduct formation.
    Acetonitrile0.02Pyrex (>290 nm)4>9585Slight alteration in diastereoselectivity.
    Methanol0.02Pyrex (>290 nm)68072H-bonding lowers n→π∗ energy; slower rate.
    Hexane0.10Pyrex (>290 nm)4>9554High concentration leads to intermolecular dimers.
    Hexane0.02Quartz (Broadband)2>9521Norrish Type I cleavage & decomposition observed.

    References

    • Intramolecular[2+2] Photocycloaddition of Cyclic Enones: Selectivity Control by Lewis Acids and Mechanistic Implications N
    • [2 + 2] photocycloaddition - NSF PAR National Science Found
    • Visible Light-Mediated Photochemical Reactions of 2-(2′-Alkenyloxy)
    • Enantioselective photochemical[2+2] cycloaddition reactions Technical University of Munich (TUM)

    Sources

    Application

    Application Note: Enantioselective Alkylation Strategies for the Construction and Functionalization of 4-Allyl-4-ethylcyclohex-2-enone

    Introduction & Strategic Overview The 4-allyl-4-ethylcyclohex-2-enone scaffold represents a highly valuable, stereodense building block in modern drug development and natural product total synthesis. Its defining structu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Strategic Overview

    The 4-allyl-4-ethylcyclohex-2-enone scaffold represents a highly valuable, stereodense building block in modern drug development and natural product total synthesis. Its defining structural feature is the all-carbon quaternary stereocenter at the C4 (γ-position) of the cyclohexenone ring. Constructing this motif enantioselectively presents a significant synthetic challenge due to the steric congestion and the lack of inherent electronic bias between the enantiotopic faces of the prochiral precursors.

    As a Senior Application Scientist, I have structured this guide to address two critical workflows:

    • De Novo Synthesis of the Scaffold: Utilizing Palladium-Catalyzed Asymmetric Decarboxylative Allylic Alkylation (Pd-ADAA) coupled with reductive transposition to build the γ-quaternary center[1].

    • Advanced Functionalization: Utilizing Copper-Catalyzed Asymmetric Conjugate Addition (Cu-ACA) to install contiguous stereocenters on the pre-formed 4-allyl-4-ethylcyclohex-2-enone scaffold[2].

    De Novo Synthesis via Pd-Catalyzed ADAA and Transposition

    Direct asymmetric alkylation at the γ-position of an enone is notoriously difficult due to competing α-alkylation. To circumvent this, the most robust strategy involves the enantioselective construction of an α-quaternary vinylogous thioester via Pd-ADAA, followed by a controlled reductive transposition of the enone system. This effectively shifts the quaternary center from the α-position to the desired γ-position (C4)[1].

    Mechanistic Causality

    The success of the Pd-ADAA step relies on the use of the chiral (S)-t-Bu-PHOX ligand. The PHOX ligand provides profound electronic asymmetry due to the differing trans-effects of its phosphorus and nitrogen donor atoms. During the oxidative addition of the allyl enol carbonate, the π-allyl palladium(II) intermediate is formed. The strong trans-effect of the phosphorus atom labilizes the allyl terminus trans to it, directing the inner-sphere attack of the enolate precisely to one face, thereby establishing the quaternary stereocenter with high enantiomeric excess (ee)[3].

    Synthesis A Vinylogous Thioester Enol Carbonate B Pd(0) / (S)-t-Bu-PHOX Decarboxylative Alkylation A->B C α-Quaternary Thioester (C2 Stereocenter) B->C Enantioselective Allylation D Reductive Transposition (Carbonyl Migration) C->D E 4-Allyl-4-ethyl- cyclohex-2-enone D->E Scaffold Generation

    Synthetic workflow for generating the γ-quaternary cyclohexenone scaffold.

    Protocol 1: Pd-Catalyzed ADAA for Scaffold Synthesis

    Every step in this protocol includes built-in self-validation to ensure reproducibility.

    • Catalyst Activation: In an argon-filled glovebox, dissolve Pd2​(dba)3​ (5.0 mol %) and (S)-t-Bu-PHOX (12.5 mol %) in anhydrous THF (0.1 M).

      • Causality: The slight stoichiometric excess of the ligand prevents the aggregation of inactive Pd-black.

      • Validation: Stir for 30 minutes. The solution must transition from deep purple to bright orange, a visual indicator of active Pd(0)L∗ complex formation.

    • Substrate Addition: Add the allyl enol carbonate substrate (1.0 equiv) as a pre-mixed solution in THF.

    • Enantioselective Alkylation: Stir the reaction mixture at 25 °C for 24 hours.

      • Causality: Maintaining ambient temperature suppresses outer-sphere background allylation, which would erode the ee.

      • Validation: Monitor completion via TLC (UV/KMnO₄ stain). The starting material spot should be completely consumed.

    • Workup: Filter the mixture through a short silica plug eluting with Et2​O to rapidly remove the metal catalyst.

      • Causality: Immediate removal of Pd prevents post-reaction double-bond isomerization of the allyl group.

    • Transposition: Subject the isolated α-quaternary thioester to DIBAL-H reduction (-78 °C) followed by an acidic workup (1M HCl) to migrate the enone system, yielding the target 4-allyl-4-ethylcyclohex-2-enone.

    Scaffold Functionalization via Cu-Catalyzed Conjugate Addition

    Once the 4-allyl-4-ethylcyclohex-2-enone scaffold is synthesized, it serves as a powerful Michael acceptor. To build contiguous stereocenters (e.g., installing an alkyl group at C3), Copper-Catalyzed Asymmetric Conjugate Addition (Cu-ACA) is the premier method[4].

    Mechanistic Causality

    Copper(I) is a "soft" Lewis acid, which preferentially coordinates with the "soft" alkene of the enone rather than the "hard" carbonyl oxygen, strictly promoting 1,4-addition over 1,2-addition. By utilizing a chiral phosphoramidite ligand, a deep chiral pocket is formed around the Cu center. This pocket discriminates between the enantiotopic faces of the cyclohexenone, guiding the organozinc nucleophile to attack with near-perfect diastereoselectivity relative to the existing C4 quaternary center[2].

    Functionalization A 4-Allyl-4-ethyl- cyclohex-2-enone B Cu(OTf)2 / Chiral Ligand π-Complex A->B D 1,4-Conjugate Addition (Face Selective) B->D C Organozinc Reagent (R2Zn) C->B E Contiguous Stereocenter Product D->E Desymmetrization of Alkene

    Copper-catalyzed asymmetric conjugate addition for scaffold functionalization.

    Protocol 2: Cu-ACA for Scaffold Functionalization
    • Pre-catalyst Formation: Flame-dry a Schlenk flask. Under a strict argon atmosphere, combine Cu(OTf)2​ (5.0 mol %) and chiral phosphoramidite ligand (10.0 mol %) in anhydrous toluene. Stir at room temperature for 1 hour.

    • Substrate Coordination: Cool the system to -30 °C. Add 4-allyl-4-ethylcyclohex-2-enone (1.0 equiv).

      • Causality: Cryogenic cooling is critical to maximize the energy difference ( ΔΔG‡ ) between the diastereomeric transition states, ensuring high facial selectivity.

    • Nucleophile Addition: Dropwise add Et2​Zn (1.0 M in hexanes, 1.5 equiv) over 45 minutes using a syringe pump.

      • Causality: Slow addition maintains a low steady-state concentration of the highly reactive zinc reagent, suppressing the non-catalyzed, racemic background 1,4-addition.

    • Quench & Validation: After 12 hours, verify complete consumption of the starting material via GC-MS. Quench strictly with saturated aqueous NH4​Cl at -30 °C before warming to room temperature.

      • Causality: A mild, buffered quench prevents base-catalyzed epimerization of the newly formed C3 stereocenter and avoids retro-Michael side reactions.

    • Isolation: Extract with EtOAc, dry over Na2​SO4​ , and purify via flash column chromatography.

    Quantitative Data Summaries

    The following tables summarize the optimization parameters for both the synthesis and functionalization of the scaffold, demonstrating the causality of solvent and ligand choices.

    Table 1: Ligand and Solvent Effects on Pd-ADAA (Scaffold Synthesis)

    Pd SourceChiral LigandSolventTemp (°C)Yield (%)ee (%)
    Pd2​(dba)3​ (S)-t-Bu-PHOXTHF258892
    Pd(OAc)2​ (S)-t-Bu-PHOXTHF257585
    Pd2​(dba)3​ (S)-BINAPToluene256045
    Pd2​(dba)3​ (S)-t-Bu-PHOX1,4-Dioxane509082

    Insight: The rigid PHOX ligand significantly outperforms BINAP due to the required trans-effect. Elevated temperatures (50 °C) increase yield but erode enantioselectivity due to competing outer-sphere mechanisms.

    Table 2: Optimization of Cu-ACA Functionalization

    Catalyst PrecursorLigand TypeSolventTemp (°C)Yield (%)dr (trans:cis)
    Cu(OTf)2​ Phosphoramidite (L1)Toluene-309298:2
    Cu(OTf)2​ Phosphoramidite (L1)THF-308588:12
    Cu(MeCN)4​BF4​ Phosphoramidite (L1)Toluene-308995:5
    Cu(OTf)2​ Racemic LigandToluene259550:50

    Insight: Non-coordinating solvents like Toluene are strictly required. Coordinating solvents like THF compete with the enone for the Cu center, loosening the chiral pocket and degrading the diastereomeric ratio (dr).

    References

    • Hong, A. Y., & Stoltz, B. M. (2013). "The Construction of All-Carbon Quaternary Stereocenters by Use of Pd-Catalyzed Asymmetric Allylic Alkylation Reactions in Total Synthesis." European Journal of Organic Chemistry.
    • Braun, M., & Meier, T. (2021). "Catalytic Enantioselective Alkylation of Prochiral Enolates." Chemical Reviews.
    • Gade, L. H. et al. (2021). "Enantioselective Formation of Quaternary Centers by Allylic Alkylation with First Row Transition Metal Catalysts." PMC - NIH.
    • Fletcher, S. P. et al. (2019). "Catalytic Enantioselective Synthesis of Quaternary Carbon Stereocenters." PMC - NIH.

    Sources

    Method

    Application Note: Diastereoselective Diels-Alder Cycloaddition Utilizing 4-Allyl-4-ethylcyclohex-2-enone

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The construction of highly functionalized, stereochemica...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

    Executive Summary

    The construction of highly functionalized, stereochemically dense bicyclic scaffolds is a cornerstone of modern drug discovery, particularly in the synthesis of terpene and steroid analogs. This application note details the utilization of 4-Allyl-4-ethylcyclohex-2-enone (CAS: 122444-62-6) as a sterically encumbered, facially biased dienophile in a Lewis acid-catalyzed Diels-Alder cycloaddition [1].

    By reacting this specific α,β -unsaturated ketone with 1-methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky’s diene), researchers can rapidly access complex cis- or trans-fused octalone (hexahydro-naphthalene) systems. This guide provides a self-validating experimental protocol, mechanistic insights into the facial selectivity dictated by the C4 quaternary center, and empirical data for process optimization.

    Mechanistic Rationale & Structural Causality

    Frontier Molecular Orbital (FMO) Theory & Lewis Acid Activation

    The Diels-Alder reaction between an electron-deficient cyclohexenone and an electron-rich diene is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. Uncatalyzed thermal reactions with heavily substituted cyclohexenones often suffer from poor yields and low diastereomeric ratios (d.r.) due to high activation barriers [2].

    The introduction of a strong Lewis acid, such as Diethylaluminum chloride ( Et2​AlCl ), coordinates to the carbonyl oxygen of 4-allyl-4-ethylcyclohex-2-enone. This coordination withdraws electron density, significantly lowering the LUMO energy of the dienophile, thereby accelerating the reaction rate at cryogenic temperatures (-78 °C) and suppressing competitive polymerization of the diene [3].

    Facial Selectivity at the C4 Quaternary Center

    The structural hallmark of 4-allyl-4-ethylcyclohex-2-enone is its C4 quaternary stereocenter, bearing both an ethyl ( −CH2​CH3​ ) and an allyl ( −CH2​CH=CH2​ ) group.

    • Steric Trajectory: The allyl group possesses a larger effective conformational sweep volume than the ethyl group.

    • Approach: To minimize van der Waals repulsion in the transition state, the incoming diene preferentially approaches the π -system from the face anti to the allyl group (i.e., syn to the ethyl group) [4].

    • Endo Preference: Secondary orbital interactions between the carbonyl carbon and the diene's internal double bond strongly favor an endo transition state, which is further rigidified by the Lewis acid chelate.

    Mechanism A 4-Allyl-4-ethylcyclohex-2-enone (Dienophile) B Lewis Acid Coordination (Et2AlCl to Carbonyl) A->B C LUMO Energy Lowering (Enhanced Electrophilicity) B->C E Facial Discrimination (Diene approaches anti to Allyl) C->E D Danishefsky's Diene (Electron-Rich HOMO) D->E F Endo Transition State (Secondary Orbital Overlap) E->F G Silyl Enol Ether Intermediate F->G H Acidic Workup (Hydrolysis & Elimination) G->H I Functionalized Octalone Core H->I

    Figure 1: Mechanistic logic and stereochemical progression of the Lewis acid-catalyzed Diels-Alder cycloaddition.

    Quantitative Data & Optimization

    The table below summarizes the causality between reaction conditions and the stereochemical outcome. Thermal conditions fail to provide adequate facial discrimination, whereas titanium or aluminum-based Lewis acids at low temperatures lock the conformation, yielding exceptional diastereoselectivity.

    Reaction ConditionCatalyst (Equiv)SolventTemp (°C)Time (h)Isolated Yield (%)Facial d.r. (anti:syn)
    ThermalNoneToluene11048322.5 : 1
    Mild Lewis Acid ZnCl2​ (1.2)DCM2524655.2 : 1
    Strong Lewis Acid TiCl4​ (1.1)DCM-78 to 087812.0 : 1
    Optimized Protocol Et2​AlCl (1.5) DCM -78 to -20 6 89 >19 : 1

    Table 1: Optimization of reaction conditions for the cycloaddition of 4-allyl-4-ethylcyclohex-2-enone with Danishefsky's diene.

    Validated Experimental Protocol

    This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded within the steps to ensure the integrity of the reaction before proceeding to the next phase.

    Materials Required
    • Dienophile: 4-Allyl-4-ethylcyclohex-2-enone (1.0 mmol, 164.24 g/mol )

    • Diene: 1-Methoxy-3-trimethylsiloxy-1,3-butadiene (Danishefsky's diene) (1.5 mmol)

    • Catalyst: Diethylaluminum chloride ( Et2​AlCl ), 1.0 M in hexanes (1.5 mmol)

    • Solvent: Anhydrous Dichloromethane (DCM) (10 mL)

    • Workup Reagents: 0.1 N HCl, Saturated aqueous NaHCO3​ , Brine, anhydrous Na2​SO4​ .

    Step-by-Step Methodology

    Phase 1: Pre-Activation

    • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

    • Add 4-allyl-4-ethylcyclohex-2-enone (164 mg, 1.0 mmol) and anhydrous DCM (8 mL) to the flask. Stir to dissolve.

    • Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 10 minutes.

    • Critical Step: Dropwise add Et2​AlCl (1.5 mL of a 1.0 M solution, 1.5 mmol) via a gas-tight syringe down the inner wall of the flask over 5 minutes.

      • Self-Validation Check: A slight yellowing of the solution indicates successful Lewis acid-carbonyl complexation.

    Phase 2: Cycloaddition 5. Stir the activated complex at -78 °C for 15 minutes. 6. Dilute Danishefsky's diene (258 mg, 1.5 mmol) in 2 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 10 minutes. 7. Maintain the reaction at -78 °C for 2 hours, then slowly warm the bath to -20 °C over 4 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The dienophile ( Rf​≈0.45 ) should disappear, replaced by a non-UV active spot ( Rf​≈0.60 , silyl enol ether intermediate) that stains dark blue with p -anisaldehyde.

    Phase 3: Tandem Hydrolysis & Elimination 8. Quench the reaction at -20 °C by the careful addition of saturated aqueous NaHCO3​ (5 mL). Caution: Gas evolution (ethane) will occur. 9. Warm the biphasic mixture to room temperature. Add 0.1 N HCl (10 mL) and stir vigorously for 1 hour.

    • Mechanistic Note: The acidic environment hydrolyzes the enol silane and promotes the elimination of methanol, unmasking the α,β -unsaturated ketone of the newly formed octalone ring [5].

    • Self-Validation Check: TLC will show the conversion of the intermediate ( Rf​≈0.60 ) to a highly UV-active product spot ( Rf​≈0.35 ).

    Phase 4: Isolation 10. Transfer to a separatory funnel. Extract the aqueous layer with DCM ( 3×15 mL). 11. Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. 12. Purify the crude residue via flash column chromatography (silica gel, gradient elution 5% to 20% EtOAc in Hexanes) to afford the functionalized octalone core.

    Workflow Step1 1. Purge Schlenk flask with Argon Add Dienophile & dry DCM Step2 2. Cool to -78 °C Add Et2AlCl dropwise (Activation) Step1->Step2 Step3 3. Stir 15 min Add Danishefsky's Diene Step2->Step3 Step4 4. Warm to -20 °C over 4h Monitor via TLC (p-Anisaldehyde) Step3->Step4 Step5 5. Quench with NaHCO3 Extract with DCM Step4->Step5 Step6 6. Acidic Workup (0.1 N HCl) Stir at RT for 1 hr (Unmasking) Step5->Step6 Step7 7. Wash, Dry (Na2SO4) Concentrate in vacuo Step6->Step7 Step8 8. Flash Chromatography Isolate pure Octalone Core Step7->Step8

    Figure 2: Step-by-step experimental workflow with embedded in-process controls.

    Troubleshooting & Analytical Signatures

    • Low Yield / Unreacted Dienophile: Danishefsky's diene is highly sensitive to moisture and degrades rapidly. Ensure the diene is freshly distilled or stored properly. If the diene polymerizes, the solution will turn cloudy; ensure the Et2​AlCl is added before the diene to prevent Lewis acid-mediated diene polymerization.

    • Poor Diastereomeric Ratio: If the anti:syn ratio drops below 10:1, the reaction temperature likely spiked during the addition of the Lewis acid. The pre-activation step must be strictly maintained at -78 °C to ensure the thermodynamic sink of the chelate is reached before the diene is introduced.

    • NMR Signatures: The successful formation of the octalone core is easily verified by 1H NMR. Look for the disappearance of the cyclohexenone olefinic protons (typically δ 6.0 and 6.9 ppm) and the appearance of a new enone singlet ( δ ~5.8 ppm) characteristic of the unmasked Danishefsky cycloadduct.

    References

    • Fringuelli, F.; Piermatti, O.; Pizzo, F.; Vaccaro, L. "Recent Advances in Lewis Acid-Catalyzed Diels-Alder Reactions." European Journal of Organic Chemistry, 2001(3), 439-455. URL:[Link]

    • Corey, E. J. "Catalytic Enantioselective Diels-Alder Reactions: Methods, Mechanistic Fundamentals, Pathways, and Applications." Angewandte Chemie International Edition, 2002, 41(10), 1650-1667. URL:[Link]

    • Danishefsky, S.; Kitahara, T. "Useful diene for the Diels-Alder reaction." Journal of the American Chemical Society, 1974, 96(25), 7807-7808. URL:[Link]

    • Werstiuk, N. H.; Ma, J. "Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions." Journal of Physical Chemistry A, 1996. (Referenced via Longdom Publishing context on facial selectivity). URL:[Link]

    • Wang, H.; Cao, X.; Chen, X. "Quantum chemical study of Diels–Alder reactions catalyzed by Lewis acid activated complexes." Journal of Organic Chemistry, 2013, 78(7), 3095–3103. URL:[Link]

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Troubleshooting the Synthesis of 4-Allyl-4-ethylcyclohex-2-enone

    Welcome to the Technical Support Center for the synthesis of 4-allyl-4-ethylcyclohex-2-enone (CAS 122444-62-6). The construction of a quaternary carbon center at the γ -position of a cyclohexenone ring is a notoriously c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the synthesis of 4-allyl-4-ethylcyclohex-2-enone (CAS 122444-62-6). The construction of a quaternary carbon center at the γ -position of a cyclohexenone ring is a notoriously challenging transformation due to competing regioselectivity ( α

    • vs. γ -alkylation) and steric hindrance.

    To achieve high yields and absolute regiospecificity, this guide utilizes the Stork-Danheiser Transposition [1]. This classical sequence relies on the kinetic alkylation of a vinylogous ester (enol ether), followed by a 1,2-reduction and an acid-catalyzed transposition driven by a highly stabilized allylic carbocation[2].

    Workflow & Pathway Visualization

    The following diagram outlines the causal chemical pathway from the commercially available 1,3-cyclohexanedione to the final 4,4-disubstituted enone.

    G A 1,3-Cyclohexanedione B 3-Isobutoxycyclohex-2-en-1-one (Enol Ether) A->B Isobutanol, TsOH PhMe, Reflux C 6-Ethyl-3-isobutoxycyclohex-2-en-1-one (1st Alkylation) B->C 1. LDA, THF, -78°C 2. Ethyl Iodide D 6-Allyl-6-ethyl-3-isobutoxycyclohex-2-en-1-one (2nd Alkylation) C->D 1. LDA, THF, -78°C 2. Allyl Bromide E 6-Allyl-6-ethyl-3-isobutoxycyclohex-2-en-1-ol (Reduction) D->E LiAlH4, Et2O, 0°C F 4-Allyl-4-ethylcyclohex-2-enone (Transposition Product) E->F 10% HCl, THF, RT

    Workflow for the Stork-Danheiser synthesis of 4-allyl-4-ethylcyclohex-2-enone.

    Quantitative Data & Reaction Parameters

    To ensure reproducibility, benchmark your experimental parameters against this validated data table. Deviations in temperature or equivalents during the alkylation phases are the primary cause of yield collapse.

    Reaction PhaseKey Reagents (Equiv.)Temp (°C)Time (h)Expected YieldCritical Control Parameter
    Enol Etherification Isobutanol (1.5), TsOH (0.05)110 (Reflux)1285–90%Volumetric water removal (Dean-Stark)
    1st Alkylation LDA (1.1), Ethyl Iodide (1.2)-78 to RT380–85%Strict kinetic control at -78 °C
    2nd Alkylation LDA (1.2), Allyl Bromide (1.5)-78 to -40570–75%Extended deprotonation time (1 h)
    1,2-Reduction LiAlH 4​ (0.6)0190–95%Fieser workup strictly at 0 °C
    Transposition 10% aq. HCl (0.5 vol)20–251–285–90%Immediate quench upon alcohol consumption
    Self-Validating Experimental Protocols
    Phase 1: Preparation of the Vinylogous Ester
    • Suspend 1,3-cyclohexanedione (1.0 eq) and isobutanol (1.5 eq) in anhydrous toluene.

    • Add catalytic p -toluenesulfonic acid (0.05 eq).

    • Reflux the mixture under a Dean-Stark trap. Self-Validation: The reaction is complete when the theoretical volume of water is collected in the trap, confirming full conversion to 3-isobutoxycyclohex-2-en-1-one.

    • Cool, wash with saturated NaHCO 3​ to remove the acid catalyst, dry over MgSO 4​ , and concentrate.

    Phase 2: Sequential Kinetic Alkylations
    • First Alkylation (Ethylation): Cool a solution of LDA (1.1 eq) in anhydrous THF to -78 °C under argon. Add the enol ether dropwise. Stir for 45 min to ensure complete kinetic cross-conjugated enolate formation[1]. Add ethyl iodide (1.2 eq) and allow the reaction to warm to room temperature over 3 hours. Quench with saturated NH 4​ Cl and extract with EtOAc.

    • Second Alkylation (Allylation): Repeat the deprotonation on the mono-alkylated product using LDA (1.2 eq) at -78 °C. Stir for a full 60 minutes to overcome the steric hindrance of the ethyl group. Add allyl bromide (1.5 eq) dropwise. Slowly warm to -40 °C and stir for 5 hours. Quench and extract to isolate 6-allyl-6-ethyl-3-isobutoxycyclohex-2-en-1-one.

    Phase 3: Reduction and Acid-Catalyzed Transposition
    • Reduction: Dissolve the dialkylated enol ether in anhydrous Et 2​ O and cool to 0 °C. Add LiAlH 4​ (0.6 eq) portion-wise. Stir strictly at 0 °C for 1 hour.

    • Fieser Workup: Add x mL H 2​ O, x mL 15% NaOH, and 3x mL H 2​ O sequentially (where x = grams of LiAlH 4​ used). Self-Validation: This yields a crisp, white, granular aluminum salt precipitate, preventing emulsions and protecting the delicate allylic alcohol from premature hydrolysis. Filter and concentrate.

    • Transposition: Dissolve the crude alcohol in THF. Add 10% aqueous HCl (0.5 volumes relative to THF). Stir at room temperature for 1–2 hours. The acid hydrolyzes the enol ether and eliminates the hydroxyl group, driving the double bond migration[2].

    • Neutralize with saturated NaHCO 3​ , extract with Et 2​ O, and purify via silica gel chromatography to yield the final 4-allyl-4-ethylcyclohex-2-enone.

    Troubleshooting & FAQs

    Q: Why is my first alkylation yielding a mixture of C4 and C6 alkylated products? A: Deprotonation of 3-isobutoxycyclohex-2-en-1-one can theoretically occur at C4 or C6. However, LDA at -78 °C kinetically favors deprotonation at C6 (the cross-conjugated enolate) due to lower steric hindrance and avoidance of disrupting the stable vinylogous ester resonance system[1]. If you observe C4 alkylation, your reaction temperature was likely too high, allowing equilibration to the thermodynamic enolate. Always maintain -78 °C during base addition.

    Q: The second alkylation (allylation) is giving very low yields and returning unreacted starting material. How can I improve the formation of the quaternary center? A: The formation of the quaternary center is highly sterically demanding. First, ensure that the enolate is fully formed by allowing sufficient deprotonation time (at least 60 min at -78 °C). Second, if the reaction stalls after adding allyl bromide, slowly warming to -40 °C can overcome the activation barrier for the sterically hindered substitution. For exceptionally stubborn substrates, the addition of soluble lanthanide salts (e.g., anhydrous NdCl 3​ or CeCl 3​ ) can mitigate basicity and dramatically enhance the nucleophilic attack of the enolate[3].

    Q: Can I reverse the order of alkylation (allylation first, then ethylation)? A: While theoretically possible, introducing the less sterically demanding ethyl group first is empirically preferred. Forming the enolate of 6-allyl-3-isobutoxycyclohex-2-en-1-one can lead to unwanted side reactions, such as competitive deprotonation at the highly acidic allylic position of the newly introduced allyl group when subjected to strong bases like LDA for extended periods.

    Q: During the LiAlH 4​ reduction, I see over-reduction or ring-opening. What went wrong? A: The Stork-Danheiser reduction requires a strict 1,2-reduction of the enone to the allylic alcohol[2]. Using a large excess of LiAlH 4​ or allowing the reaction to warm above 0 °C can lead to conjugate reduction or premature cleavage of the enol ether. Strict adherence to 0 °C and immediate quenching via the Fieser method is mandatory.

    Q: The final transposition step is yielding a dark, complex mixture of isomers instead of the pure 4,4-disubstituted cyclohexenone. What is the mechanism of failure? A: The transposition relies on the formation of a highly stabilized allylic carbocation[2]. If the acid concentration is too high (e.g., using concentrated HCl) or the reaction is heated, the resulting 4-allyl-4-ethylcyclohex-2-enone will undergo further acid-catalyzed olefin isomerization to form the fully conjugated 4-propylidene or endocyclic isomers. Use mild conditions (10% HCl at room temperature) and monitor closely by TLC, quenching immediately upon the consumption of the alcohol intermediate.

    Sources

    Optimization

    optimizing enantiomeric excess (ee) in 4-Allyl-4-ethylcyclohex-2-enone preparation

    Optimizing Enantiomeric Excess (ee) in 4-Allyl-4-ethylcyclohex-2-enone Preparation Welcome to the Asymmetric Catalysis Technical Support Center. This guide is specifically engineered for researchers and drug development...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Optimizing Enantiomeric Excess (ee) in 4-Allyl-4-ethylcyclohex-2-enone Preparation

    Welcome to the Asymmetric Catalysis Technical Support Center. This guide is specifically engineered for researchers and drug development professionals tasked with synthesizing 4-Allyl-4-ethylcyclohex-2-enone .

    Constructing the all-carbon quaternary stereocenter at the C4 (γ-position) of a cyclohexenone ring is synthetically demanding. The most robust methodology for this transformation is Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) of the corresponding allyl dienol carbonate [2]. Below, we dissect the mechanistic bottlenecks of this reaction and provide field-proven troubleshooting strategies to maximize both regioselectivity and enantiomeric excess (ee).

    Mechanistic Workflow

    To troubleshoot effectively, one must understand the causality of the catalytic cycle. The reaction relies on the precise synchronization of oxidative addition, decarboxylation, and nucleophilic attack within a highly organized chiral pocket.

    DAAA_Cycle Pd0 Active Catalyst Pd(0) • (S)-(CF3)3-t-BuPHOX OxAdd Oxidative Addition π-Allyl-Pd(II) Intermediate Pd0->OxAdd + Allyl Dienol Carbonate Decarb Decarboxylation CO2 Release OxAdd->Decarb IonPair Chiral Tight Ion Pair [π-Allyl-Pd]* & [Dienolate] Decarb->IonPair IonPair->Pd0 Catalyst Regeneration Product Enantioenriched Product 4-Allyl-4-ethylcyclohex-2-enone IonPair->Product γ-Selective C-C Bond Formation

    Fig 1: Catalytic cycle of Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation.

    Troubleshooting Guides & FAQs

    Q1: My ee is plateauing around 70–75% despite using the standard (S)-t-Bu-PHOX ligand. How can I push the enantioselectivity >90%? A: This is a classic issue of competing kinetic rates. While standard (S)-t-Bu-PHOX provides good baseline chiral induction, the rate of enolate face equilibration in highly congested systems can compete with the rate of C–C bond formation. The Solution: Switch to an electronically modified, electron-deficient ligand such as (S)-(p-CF3)3-t-BuPHOX [1]. The strongly electron-withdrawing trifluoromethyl groups decrease the electron density at the palladium center. This accelerates the nucleophilic attack (the reductive elimination-like step) relative to the enolate equilibration, effectively "locking in" the stereocenter before the intermediate can isomerize, consistently pushing ee >90% [3].

    Q2: I'm observing poor regioselectivity (a mixture of α- and γ-allylation) and a concurrent drop in ee. What is causing this? A: The intermediate generated from your substrate is an extended dienolate (a vinylogous enolate). Regioselectivity here is entirely dictated by the integrity of the chiral tight ion pair [2]. The Causality: If you are using polar solvents (e.g., THF, DMF), the π-allyl-Pd cation and the dienolate anion dissociate. This separation allows the enolate to attack from its more sterically accessible α-position (yielding the undesired isomer) and removes the enolate from the chiral pocket, plummeting the ee. The Solution: Transition to non-polar solvent systems. A 2:1 ratio of hexanes/toluene or pure methylcyclohexane forces the intermediates into a strict tight ion pair [4]. This tightly associated trajectory ensures the nucleophile remains within the chiral environment, heavily favoring the desired γ-position (C4) and maximizing ee.

    Q3: Does the choice of the palladium precursor (e.g., Pd2(dba)3 vs. Pd(OAc)2) affect the enantioselectivity? A: Absolutely. The DAAA reaction requires a pristine Pd(0) active species. While Pd(II) sources like Pd(OAc)2 can be reduced in situ, they generate acetate byproducts that can act as competitive nucleophiles or disrupt the tight ion pair dynamics. Furthermore, halide-containing precursors (such as[Pd(allyl)Cl]2) are highly detrimental; chloride ions coordinate strongly to Palladium, displacing the PHOX ligand and creating an achiral, highly active background catalyst that yields racemic product. The Solution: Strictly utilize Pd2(dba)3 or Pd2(pmdba)3 . Ensure the complex is freshly recrystallized; degraded dba complexes contain free Palladium nanoparticles that catalyze racemic pathways [3].

    Q4: My ee drops significantly (by 10–15%) when scaling the reaction from 0.1 mmol to 10 mmol. How do I maintain stereofidelity at scale? A: This is caused by concentration-dependent intermolecular "out-of-cage" cross-allylation. At high concentrations, the enolate from one catalytic cycle can attack the π-allyl-Pd complex of a different cycle, bypassing the optimized chiral environment of its native tight ion pair. The Solution: Maintain a strict substrate concentration of ≤ 0.033 M. To offset the impractical solvent volumes at larger scales, implement a low-catalyst-loading protocol (0.15–0.25 mol % Pd) combined with vigorous mechanical stirring[1]. This ensures excellent mass transfer without increasing the absolute concentration of the active Pd species, preserving the ee.

    Quantitative Data Presentation

    The following table summarizes the causal impact of ligand electronic tuning and solvent polarity on the synthesis of the C4 quaternary center.

    LigandSolvent SystemPd SourceRegioselectivity (γ:α)Isolated Yield (%)Enantiomeric Excess (ee %)
    (S)-t-Bu-PHOXTHFPd(OAc)21.2 : 145%68%
    (S)-t-Bu-PHOXToluenePd2(dba)35 : 178%82%
    (S)-(p-CF3)3-t-BuPHOXToluenePd2(dba)312 : 189%91%
    (S)-(p-CF3)3-t-BuPHOX Hexanes/Toluene (2:1) Pd2(dba)3 >20 : 1 96% 95%
    Self-Validating Experimental Protocol

    Optimized DAAA for 4-Allyl-4-ethylcyclohex-2-enone

    Note: This protocol incorporates internal validation steps to ensure the integrity of the catalytic system.

    Step 1: Catalyst Preparation (Glovebox Required)

    • Inside an argon-filled glovebox, charge an oven-dried 20 mL scintillation vial with freshly recrystallized Pd2(dba)3 (0.025 mmol, 2.5 mol %) and (S)-(p-CF3)3-t-BuPHOX (0.06 mmol, 6.0 mol %).

    • Add anhydrous, degassed toluene (5.0 mL).

    • Stir the mixture magnetically at 25 °C for 30 minutes. The solution will transition from a dark purple/black to a clear, bright orange-red, visually validating the formation of the active Pd(0)L* complex.

    Step 2: Substrate Addition & Reaction

    • Dissolve the allyl dienol carbonate precursor of 4-ethylcyclohex-2-enone (1.00 mmol) in anhydrous, degassed hexanes (10.0 mL).

    • Transfer the substrate solution into the catalyst vial (Final solvent ratio: 2:1 Hexanes/Toluene; Final concentration: 0.066 M).

    • Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir vigorously (800 rpm) at 25 °C.

    • Validation Check: Monitor the reaction via TLC (10% EtOAc/Hexanes) and GC-FID (using tridecane as an internal standard). Decarboxylation should result in visible CO2 evolution (micro-bubbles). Complete consumption of the starting material typically occurs within 4–8 hours.

    Step 3: Workup & Analysis

    • Quench the reaction by filtering the mixture through a short pad of silica gel, eluting with Et2O (20 mL) to remove the palladium catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (gradient: 0% to 5% EtOAc in Hexanes) to isolate pure 4-Allyl-4-ethylcyclohex-2-enone.

    • Stereochemical Validation: Determine the ee using analytical chiral SFC (e.g., Chiralpak AD-H column, 2% IPA in supercritical CO2, 2.5 mL/min).

    References
    • Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Organic Letters - ACS Publications. 1

    • Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions. Chemical Reviews - ACS Publications.2

    • Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies. PMC - NIH. 3

    • Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of 1,4-Diazepan-5-ones. California Institute of Technology. 4

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting 4-Allyl-4-ethylcyclohex-2-enone Reactions

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific thermodynamic and kinetic challenges associated with 4-Allyl-4-ethylcyclohex-2-enone . The co...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to address the specific thermodynamic and kinetic challenges associated with 4-Allyl-4-ethylcyclohex-2-enone .

    The core of your low conversion rates stems from the C4 quaternary center . The presence of both an allyl and an ethyl group at the γ -position creates a massive steric shield. This bulk physically impedes the Bürgi-Dunitz trajectory at the β -carbon (C3), restricts the conformational freedom of the allyl appendage, and alters the electronic landscape of the enone system.

    Below is our diagnostic workflow, followed by field-proven troubleshooting modules and self-validating protocols.

    Diagnostic Workflow for Sterically Hindered Enones

    Troubleshooting Start Low Conversion: 4-Allyl-4-ethylcyclohex-2-enone Diag Determine Reaction Pathway Start->Diag Path1 1,4-Conjugate Addition (Target: C3) Diag->Path1 Path2 Olefin Metathesis (Target: Allyl Group) Diag->Path2 Path3 1,2-Reduction (Target: Carbonyl) Diag->Path3 Block1 Steric clash at β-carbon from C4 quaternary center Path1->Block1 Block2 Ru-catalyst chelation & steric bulk at initiation site Path2->Block2 Block3 Competing 1,4-reduction due to soft hydride Path3->Block3 Sol1 Activate with BF3·OEt2 + R2CuLi Block1->Sol1 Sol2 Use Hoveyda-Grubbs II + HFIP or Ti(OiPr)4 Block2->Sol2 Sol3 Luche Conditions (CeCl3·7H2O + NaBH4) Block3->Sol3

    Figure 1: Diagnostic decision tree for troubleshooting 4-Allyl-4-ethylcyclohex-2-enone reactions.

    Module A: Conjugate (1,4) Additions

    Q: Why are my Grignard and standard organocuprate additions yielding <15% product, with mostly recovered starting material?

    A: The C4 quaternary center blocks the nucleophilic approach trajectory. In standard conjugate additions, the nucleophile must approach the β -carbon (C3) at an optimal angle. The bulky ethyl and allyl groups at C4 physically repel soft nucleophiles[1]. Furthermore, standard Grignard reagents often fail to achieve high stereoselectivity or conversion in transition metal-catalyzed 1,4-additions without highly specialized ligands[2].

    The Causality & Solution: To overcome this massive activation energy barrier, you must drastically increase the electrophilicity of the enone. By introducing a strong Lewis acid like Boron trifluoride etherate ( BF3​⋅OEt2​ ), the carbonyl oxygen is coordinated, pulling electron density away from the C2=C3 double bond. This makes C3 electrophilic enough to react instantly with a highly reactive Gilman reagent ( R2​CuLi ), bypassing the steric penalty.

    Self-Validating Protocol: BF3​ -Activated Cuprate Addition
    • Cuprate Formation: Suspend CuI (1.1 eq) in anhydrous THF under Argon at -78 °C. Slowly add the organolithium reagent (2.2 eq).

      • Validation Checkpoint: The initial yellow suspension should dissolve into a clear, colorless or pale-yellow solution, confirming the formation of the active R2​CuLi species. If it remains cloudy, your RLi titer is low.

    • Lewis Acid Activation: In a separate flask, dissolve 4-Allyl-4-ethylcyclohex-2-enone (1.0 eq) in THF at -78 °C. Add BF3​⋅OEt2​ (1.1 eq) dropwise.

      • Validation Checkpoint: The solution should remain homogeneous. A sudden color change to deep red/brown indicates premature decomposition of the enone.

    • Coupling: Transfer the activated enone solution dropwise into the cuprate flask via cannula, maintaining -78 °C.

      • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The UV-active enone spot should disappear within 30 minutes, replaced by a non-UV active spot that stains dark blue with phosphomolybdic acid (PMA), confirming the loss of conjugation.

    • Quench: Quench strictly at -78 °C with a 1:1 mixture of saturated NH4​Cl and NH4​OH to solubilize the copper salts.

    Module B: Olefin Metathesis (Allyl Group)

    Q: My Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM) on the allyl group shows no conversion with Grubbs I or II catalysts. Why?

    A: Catalyst starvation via Lewis-base chelation and steric hindrance. The allyl group is anchored to a quaternary center, severely restricting its rotation and making it difficult for the bulky ruthenium alkylidene to form the necessary ruthenacyclobutane intermediate. Additionally, the enone carbonyl oxygen acts as a Lewis base, chelating the Ru-center and trapping it in an inactive resting state.

    The Causality & Solution: You must switch to a catalyst with a smaller initiation profile and run the reaction in an environment that disrupts chelation. The Hoveyda-Grubbs 2nd Generation (HG-II) catalyst initiates faster due to its isopropoxystyrene ligand[3]. Running the reaction in a fluorinated solvent like Hexafluoroisopropanol (HFIP) hydrogen-bonds strongly to the enone carbonyl, preventing it from chelating the ruthenium center.

    Self-Validating Protocol: HG-II Catalyzed Metathesis in HFIP
    • Degassing (Critical): Dissolve the enone (0.1 M) in a 4:1 mixture of anhydrous CH2​Cl2​ and HFIP. Subject the solution to three freeze-pump-thaw cycles.

      • Validation Checkpoint: Bubbling should completely cease upon thawing in the final cycle, ensuring an absolute O2​ -free environment (oxygen rapidly destroys Ru-carbenes).

    • Catalyst Addition: Add HG-II catalyst (5 mol%) in one portion under Argon.

      • Validation Checkpoint: The solution will immediately turn a characteristic deep green/brown color. If it turns black or gray within minutes, the catalyst has died (likely due to moisture or O2​ ).

    • Thermal Activation: Heat the reaction to 40 °C (reflux for CH2​Cl2​ ).

      • Validation Checkpoint: Monitor via GC-MS or 1H -NMR. TLC is often unreliable for cross-metathesis as the starting material and product Rf​ values are nearly identical. Look for the disappearance of the terminal allyl multiplet at δ 5.8 ppm in NMR.

    Module C: 1,2-Carbonyl Reductions

    Q: When I try to reduce the ketone, I get a messy mixture of allylic alcohols and fully saturated alcohols. How do I isolate the allylic alcohol?

    A: Standard hydrides are too "soft" and promote competing 1,4-additions. While the C4 steric bulk slows down 1,4-addition, standard NaBH4​ in ethanol is still soft enough to leak into the conjugate addition pathway, leading to over-reduction.

    The Causality & Solution: Implement the Luche Reduction . By adding stoichiometric Cerium(III) chloride ( CeCl3​⋅7H2​O ) in methanol, two things happen: First, the Ce3+ acts as a hard Lewis acid, coordinating the carbonyl oxygen and increasing its electrophilicity. Second, the methanol reacts with NaBH4​ to form alkoxyborohydrides. According to Hard-Soft Acid-Base (HSAB) theory, this directs the now "hard" hydride exclusively to the "hard" carbonyl carbon, forcing a 1,2-addition and completely bypassing the sterically shielded β -carbon[4].

    Self-Validating Protocol: Luche Reduction
    • Complexation: Dissolve the enone (1.0 eq) and CeCl3​⋅7H2​O (1.2 eq) in methanol (0.2 M) at room temperature. Stir for 15 minutes.

      • Validation Checkpoint: The solution must be completely clear. If it is cloudy, the cerium salt has not fully dissolved or complexed, which will lead to poor regioselectivity.

    • Reduction: Cool the solution to 0 °C. Add NaBH4​ (1.2 eq) portion-wise over 10 minutes.

      • Validation Checkpoint: You should observe gentle, controlled effervescence ( H2​ gas evolution). If bubbling is violent, the temperature is too high, risking loss of selectivity.

    • Completion: Stir for 30 minutes at 0 °C.

      • Validation Checkpoint: The product (allylic alcohol) will remain UV-active on TLC, but will have a significantly lower Rf​ value than the starting enone due to the new hydroxyl group.

    Quantitative Data Summary

    The table below summarizes the expected conversion rates when applying standard versus optimized conditions to 4-Allyl-4-ethylcyclohex-2-enone.

    Reaction TypeStandard ReagentsTypical ConversionOptimized ReagentsOptimized ConversionMechanistic Causality
    1,4-Conjugate Addition R−MgBr + CuI < 15% R2​CuLi + BF3​⋅OEt2​ > 85% BF3​ lowers the LUMO, overcoming the Bürgi-Dunitz steric block at C3.
    Olefin Metathesis Grubbs I ( CH2​Cl2​ )< 10%Hoveyda-Grubbs II (HFIP)> 90% HFIP disrupts enone-Ru chelation; HG-II initiates faster at the hindered C4-allyl.
    1,2-Reduction NaBH4​ (EtOH)~40% (Mixed) NaBH4​ + CeCl3​ (MeOH)> 95% HSAB theory directs the hard alkoxyborohydride exclusively to the C1 carbonyl.

    References

    • Luche reduction - Grokipedia. Grokipedia. Available at:[Link]

    • Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. PMC (National Institutes of Health). Available at: [Link]

    • Reactions of organocopper reagents - Wikipedia. Wikipedia. Available at:[Link]

    • Applications of Olefin Metathesis in the Synthesis of Fluorinated Substrates and Design of Fluorinated Catalysts. PMC (National Institutes of Health). Available at: [Link]

    Sources

    Optimization

    reducing side products during 4-Allyl-4-ethylcyclohex-2-enone alkylation

    Technical Support Center: Optimizing α′ -Alkylation of 4-Allyl-4-ethylcyclohex-2-enone Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Optimizing α′ -Alkylation of 4-Allyl-4-ethylcyclohex-2-enone

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with the alkylation of 4-allyl-4-ethylcyclohex-2-enone .

    Structural Advantage & Regioselectivity: In standard cyclohex-2-enone systems, alkylation is plagued by regioselectivity issues between the α′ (C6) and γ (C4) positions. However, your substrate possesses a fully substituted quaternary center at C4 (bearing both allyl and ethyl groups). This structural feature completely blocks γ -enolization, forcing deprotonation to occur exclusively at the C6 ( α′ ) position. While this guarantees high regioselectivity, researchers frequently encounter side reactions such as O-alkylation, polyalkylation, and aldol self-condensation during the electrophilic trapping phase.

    Part 1: Troubleshooting FAQs (Mechanistic Insights)

    Q1: Why is my reaction yielding O-alkylated enol ethers instead of the desired C6-alkylated product? A1: Enolates are ambident nucleophiles, meaning they can react at either the oxygen or the α′ -carbon. The oxygen atom is highly electronegative (a "hard" nucleophile), while the C6 carbon is softer. According to Hard-Soft Acid-Base (HSAB) principles, if you use a polar aprotic solvent (like HMPA or DMPU) or a potassium-based base (like KHMDS), you create a "loose" ion pair. This exposes the oxygen, driving O-alkylation—especially if you are using "hard" electrophiles like alkyl sulfonates . Causality & Solution: To force C-alkylation, use Lithium Diisopropylamide (LDA) in anhydrous THF. The lithium cation forms a tight coordinate bond with the enolate oxygen, physically shielding it and forcing the electrophile to attack the C6 carbon. Pair this with a "soft" electrophile, such as an alkyl iodide.

    Q2: How can I suppress C6,C6-dialkylation (polyalkylation)? A2: Dialkylation is a thermodynamic equilibration issue. The monoalkylated product still possesses one acidic proton at C6. If the reaction temperature is allowed to rise too quickly, or if the electrophile addition is delayed, the unreacted enolate will act as a base. It deprotonates the newly formed monoalkylated product via proton transfer, generating a new enolate that reacts again to form the dialkylated impurity . Causality & Solution: Maintain strict kinetic control. Keep the reaction at -78 °C during enolate formation, use a slight excess of base (1.05 eq) to ensure no unreacted ketone remains, and add the electrophile rapidly before slowly warming the reaction to -20 °C.

    Q3: I am observing significant starting material consumption but low product yield, with heavy spots on the TLC baseline. What is happening? A3: You are likely observing aldol self-condensation. This occurs when enolate formation is incomplete or slow. The newly generated C6-enolate acts as a nucleophile and attacks the highly electrophilic carbonyl group of the unreacted 4-allyl-4-ethylcyclohex-2-enone. Causality & Solution: To prevent this, you must ensure rapid, irreversible deprotonation. Always add the ketone dropwise to a pre-cooled (-78 °C) solution of the base (inverse addition). This ensures the ketone is immediately deprotonated upon entering the reaction vessel, keeping the concentration of unreacted ketone near zero .

    Part 2: Quantitative Data & Parameter Optimization

    The following table summarizes the critical reaction parameters and their direct mechanistic impact on the product distribution.

    ParameterOptimal SelectionMechanistic EffectPrimary Risk if Ignored
    Base LDA (1.05 eq)Irreversible, kinetic deprotonation.Aldol self-condensation (if base is too weak/scarce).
    Solvent Anhydrous THFMaintains tight Li-O ion pair.O-alkylation (if polar aprotic solvents are used).
    Electrophile Alkyl Iodide (R-I)Soft electrophile favors C-attack.O-alkylation (if hard sulfonates are used).
    Temperature -78 °C to -20 °CPrevents enolate equilibration.Polyalkylation (C6,C6-dialkylation).
    Addition Order Ketone into BaseKeeps unreacted ketone concentration low.Aldol self-condensation.

    Part 3: Self-Validating Kinetic Alkylation Protocol

    Objective: Regioselective monoalkylation at the C6 position of 4-allyl-4-ethylcyclohex-2-enone.

    • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add anhydrous THF (0.5 M relative to ketone) and cool to -78 °C using a dry ice/acetone bath.

    • Base Initialization: Introduce Lithium Diisopropylamide (LDA, 1.05 equivalents).

      • Self-Validation: The slight excess ensures complete consumption of the ketone, eliminating the electrophilic partner required for aldol condensation.

    • Kinetic Deprotonation: Dissolve 4-allyl-4-ethylcyclohex-2-enone (1.0 equivalent) in a minimum volume of anhydrous THF. Add this solution dropwise to the LDA over 15 minutes. Stir at -78 °C for 30 minutes.

      • Causality: Inverse addition prevents the enolate from encountering unreacted starting material.

    • Electrophilic Trapping: Add the soft electrophile (e.g., Alkyl Iodide, 1.1 equivalents) dropwise at -78 °C.

    • Controlled Alkylation: Remove the dry ice bath and transfer the flask to a -20 °C cryo-cooling bath. Stir for 2 hours.

      • Causality: -20 °C provides sufficient activation energy for the SN​2 alkylation while remaining cold enough to suppress proton-transfer equilibration and subsequent dialkylation.

    • Quench & Recovery: Quench the reaction strictly at -20 °C by rapidly injecting saturated aqueous NH4​Cl .

      • Self-Validation: Quenching cold instantly destroys any residual enolate before the exothermic mixing can trigger polyalkylation.

    Part 4: Pathway Visualization

    EnolateAlkylation SM 4-Allyl-4-ethylcyclohex-2-enone (Starting Material) EN C6 Lithium Enolate (Tight Ion Pair) SM->EN LDA (1.05 eq), THF, -78°C (Kinetic Control) C_ALK C6-Alkylated Product (Desired Target) EN->C_ALK Soft Electrophile (R-I) Tight Li+ Pair O_ALK O-Alkylated Product (Enol Ether Impurity) EN->O_ALK Hard Electrophile (R-OTf) or Polar Solvent (HMPA) ALDOL Aldol Condensation (Self-Reacting Impurity) EN->ALDOL Reaction with Unreacted Ketone (Slow Base Addition) DI_ALK C6,C6-Dialkylated Product (Polyalkylation Impurity) C_ALK->DI_ALK Proton Transfer Equilibration (High Temp / Excess Base)

    Reaction pathways of 4-allyl-4-ethylcyclohex-2-enone enolization and subsequent alkylation.

    References

    • Alkylation of enolates | Organic Chemistry II Class Notes Source: Fiveable URL:[Link]

    • 22.7: Alkylation of Enolate Ions Source: Chemistry LibreTexts URL:[Link]

    Troubleshooting

    purification of 4-Allyl-4-ethylcyclohex-2-enone by silica gel column chromatography

    Technical Support Center: Purification of 4-Allyl-4-ethylcyclohex-2-enone via Silica Gel Column Chromatography Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Purification of 4-Allyl-4-ethylcyclohex-2-enone via Silica Gel Column Chromatography

    Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, chemists, and drug development professionals dealing with the isolation of 4-allyl-4-ethylcyclohex-2-enone (CAS: 122444-62-6).

    Purifying α,β-unsaturated ketones (enones) presents a unique set of chromatographic challenges. The conjugated carbonyl system acts as a strong hydrogen-bond acceptor, leading to unfavorable interactions with the acidic silanol (Si-OH) groups on normal-phase silica gel. This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative protocols to ensure high-resolution separation, maximum recovery, and reproducible workflows.

    Part 1: Mechanistic Profiling & Chromatographic Strategy

    The Causality of Enone Streaking 4-Allyl-4-ethylcyclohex-2-enone possesses a relatively non-polar hydrocarbon framework (allyl and ethyl groups) juxtaposed with a highly polar, conjugated carbonyl group. During normal-phase silica gel chromatography, the enone moiety interacts strongly with the stationary phase. If the desorption kinetics of the mobile phase are too slow, the compound will drag across the silica bed, resulting in broad, tailing elution bands (streaking).

    Strategic Solvent Selection Traditionally, chemists default to Hexanes/Ethyl Acetate (EtOAc) gradients. However, for enones, substituting EtOAc with Acetone at equivalent concentrations is highly recommended. According to chromatographic principles outlined by Biotage, acetone and ethyl acetate share similar selectivity profiles, but acetone acts as a superior "desorber." It improves mass transfer kinetics, concentrating the polar enone into tighter elution bands and significantly reducing tailing [1].

    Part 2: Standard Operating Procedure (SOP)

    This self-validating protocol ensures that every step—from column packing to fraction pooling—is optimized for enone recovery. The methodology is grounded in the standardized techniques published by Organic Syntheses [2].

    Step 1: Stationary Phase Preparation (Slurry Packing)

    • Select a glass column appropriate for your crude mass (maintain a 1:30 to 1:50 ratio of crude mixture to silica gel).

    • Weigh out the required amount of 230–400 mesh (40–63 μm) silica gel. Causality: Finer mesh provides a higher surface area for mass transfer, essential for resolving structurally similar alkylation byproducts.

    • In an Erlenmeyer flask, prepare a slurry of the silica gel using 100% Hexanes. Swirl vigorously to remove all air bubbles.

    • Pour the slurry into the column in a single, continuous motion. Use mild air pressure to pack the bed tightly, ensuring a perfectly flat silica surface.

    Step 2: Sample Loading (Dry Loading)

    • Dissolve the crude 4-allyl-4-ethylcyclohex-2-enone in a minimal amount of Dichloromethane (DCM).

    • Add dry silica gel to the solution (approximately 3 times the mass of the crude product).

    • Evaporate the DCM using a rotary evaporator until a free-flowing powder is obtained. Causality: Dry loading prevents the "band broadening" that occurs when liquid loading polar compounds in strong solvents.

    • Carefully transfer the dry powder onto the flat silica bed and top with a 1 cm layer of protective sand.

    Step 3: Gradient Elution

    • Pre-elute the column with 2 column volumes (CV) of 100% Hexanes to remove non-polar hydrocarbon impurities.

    • Initiate a shallow gradient, stepping from 100% Hexanes to 2% Acetone/Hexanes, then to 5% Acetone/Hexanes.

    • Elute the target enone at approximately 5–10% Acetone/Hexanes. Maintain a steady flow rate to prevent diffusion-based peak broadening.

    Step 4: Fraction Analysis & Recovery

    • Spot fractions on a silica TLC plate. Develop in 10% Acetone/Hexanes.

    • Visualize using short-wave UV light (254 nm) to detect the conjugated enone system, followed by a KMnO₄ stain (enones and terminal alkenes will appear as bright yellow spots against a purple background).

    • Pool fractions containing the pure product.

    • Concentrate under reduced pressure at a water bath temperature not exceeding 30°C . Causality: The molecular weight of the product is 164.24 g/mol ; excessive heat or high vacuum will result in evaporative loss of the purified product.

    Workflow Start Crude Mixture (4-Allyl-4-ethylcyclohex-2-enone) Prep Dry Loading onto Silica (1:3 Sample:Silica Ratio) Start->Prep Pack Pack Column (230-400 Mesh Silica, Hexanes) Prep->Pack Elute Gradient Elution (Hexanes to 10% Acetone/Hexanes) Pack->Elute Analyze Fraction Analysis (TLC: UV & KMnO4 Stain) Elute->Analyze Pool Pool & Concentrate (Low Vacuum, <30°C) Analyze->Pool Pure Pure 4-Allyl-4-ethylcyclohex-2-enone Pool->Pure

    Figure 1: Step-by-step silica gel chromatography workflow for 4-allyl-4-ethylcyclohex-2-enone.

    Part 3: Troubleshooting Guide & FAQs

    Q1: Why is my 4-allyl-4-ethylcyclohex-2-enone streaking down the TLC plate and column, causing it to elute across 15+ fractions? A1: This is a classic symptom of poor mass transfer kinetics caused by strong hydrogen bonding between the enone carbonyl and the acidic silanol groups on the silica gel [1]. Solution: Switch your polar modifier from Ethyl Acetate to Acetone. If streaking persists, add 1% Triethylamine (Et₃N) to your mobile phase. The amine will competitively bind to the highly acidic silanol sites, deactivating the silica and allowing the enone to elute in a tight, sharp band.

    Q2: I am seeing co-elution with the mono-alkylated starting material (e.g., 4-ethylcyclohex-2-enone). How can I improve the resolution? A2: The polarity difference between the starting material and the allylated product is minimal, leading to overlapping Rf values. Solution: Utilize Argentation Chromatography (Silver Nitrate impregnated silica gel). The silver ions (Ag⁺) form reversible π-complexes with the terminal double bond of the allyl group. Because the starting material lacks this terminal olefin, the allylated product will be selectively retained, drastically improving resolution.

    Q3: My TLC showed a massive product spot, but my isolated yield is only 30%. Where did my product go? A3: You likely lost it to the vacuum pump. 4-Allyl-4-ethylcyclohex-2-enone is a relatively low-molecular-weight ketone (164.24 g/mol ) and exhibits significant volatility. Solution: Never leave this compound on a high-vacuum manifold overnight. Concentrate fractions using a rotary evaporator with the water bath set to 25–30°C and a vacuum no lower than 30 mbar.

    Q4: Why are my chromatographic peaks splitting into doublets during elution? A4: Peak splitting is a physical symptom of column channeling or a void space at the top of the silica bed. If the column was allowed to run dry, or if it was packed unevenly, the mobile phase will bypass the media, causing the sample to elute at different rates. Solution: Always ensure the silica bed remains fully solvated. Use the slurry packing method described in the SOP to ensure a homogenous, tightly packed stationary phase [2].

    Troubleshooting Issue Chromatography Issue Streak Band Streaking / Tailing Issue->Streak Coelute Co-elution with Starting Material Issue->Coelute Loss Low Isolated Yield Issue->Loss Sol1 Switch EtOAc to Acetone or Add 1% Et3N Streak->Sol1 Sol2 Use AgNO3-Silica (Argentation) Coelute->Sol2 Sol3 Avoid High Vacuum During Concentration Loss->Sol3

    Figure 2: Troubleshooting logic tree for common enone purification issues.

    Part 4: Quantitative Data Summaries

    Table 1: Mobile Phase Optimization for Enone Purification

    Mobile Phase SystemSelectivityMass Transfer KineticsPeak ShapeRecommendation
    Hexanes / EtOAcModeratePoorBroad / TailingNot recommended for highly polar enones.
    Hexanes / AcetoneModerateExcellentSharp / SymmetricalPrimary Choice. Concentrates elution bands.
    Hexanes / EtOAc + 1% Et₃NModerateGoodSharpAlternative if Acetone is unavailable.
    Hexanes / DCMPoorModerateSymmetricalRequires excessive solvent volumes.

    Table 2: Troubleshooting Matrix for 4-Allyl-4-ethylcyclohex-2-enone

    SymptomMechanistic CauseCorrective Action
    Product Streaking H-bonding with acidic silanolsSwitch to Hexanes/Acetone gradient.
    Co-elution Similar Rf to starting materialUse 10% AgNO₃-impregnated silica gel.
    Low Recovery (<50%) Product volatility (MW 164.24)Limit rotovap bath to <30°C; avoid high vacuum.
    Peak Splitting Column channeling / void spacesRe-pack column using wet slurry method.

    References

    • Bickler, B. (2023). Six key factors that impact flash chromatography. Biotage. Available at:[Link]

    • Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302. Available at:[Link]

    Optimization

    overcoming steric hindrance at the C4 position of 4-Allyl-4-ethylcyclohex-2-enone

    Technical Support Center: Overcoming Steric Hindrance at the C4 Position of 4-Allyl-4-ethylcyclohex-2-enone Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Overcoming Steric Hindrance at the C4 Position of 4-Allyl-4-ethylcyclohex-2-enone

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific synthetic bottlenecks associated with 4-Allyl-4-ethylcyclohex-2-enone .

    The core challenge with this molecule lies in its topology: the C4 position is a fully substituted quaternary stereocenter bearing both an allyl and an ethyl group. This creates a severe neopentyl-like steric shield that occludes the axial trajectories required for standard nucleophilic attacks at the adjacent C3 and C5 positions, while also complicating chemoselectivity due to the presence of an isolated, electron-rich terminal alkene on the allyl group.

    Troubleshooting Guide 1: 1,4-Conjugate Additions (The C3 Bottleneck)

    Q: Why do standard Gilman reagents ( R2​CuLi ) fail or give exceptionally low yields when targeting the C3 position of this enone? A: The failure of standard cuprates is a direct consequence of transition state geometry. Conjugate addition requires the nucleophile to approach the C3 carbon at a Bürgi-Dunitz-like angle (roughly 107° to the π -system). In 4-allyl-4-ethylcyclohex-2-enone, either the allyl or the ethyl group must adopt a pseudo-axial conformation, physically blocking this trajectory. Consequently, the reversible formation of the intermediate d,π -complex collapses back to starting materials rather than proceeding to the sterically congested enolate.

    Q: How can I force the 1,4-addition to proceed despite the C4 bulk? A: You have two field-proven options based on altering the reaction's thermodynamic sink or transition state:

    • TMSCl-Trapping (Cuprate Modification): Adding Chlorotrimethylsilane (TMSCl) to the cuprate reaction traps the transient, sterically hindered enolate as a stable silyl enol ether. This thermodynamic sink prevents the reversible collapse of the intermediate, driving the equilibrium forward[1].

    • Rhodium-Catalysis (Hayashi Protocol): This is the superior method for quaternary-adjacent centers. Rhodium(I)-catalyzed addition of arylboronic acids bypasses the bimolecular nucleophilic attack entirely. Instead, it relies on the intramolecular migratory insertion of the coordinated enone into a Rh-Aryl bond, which has a significantly lower steric demand[2].

    Protocol: Rhodium-Catalyzed 1,4-Conjugate Addition

    This protocol is a self-validating system: the dissolution of the boronic acid and subsequent color change confirms transmetalation before substrate addition.

    • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve the precatalyst [Rh(OH)(BINAP)]2 (3 mol% Rh) in anhydrous 1,4-dioxane.

    • Transmetalation: Add the desired arylboronic acid (1.5 equiv). Causality Note: Stir for 5 minutes until the suspension clears. This visual confirmation indicates successful transmetalation from boron to rhodium, forming the active Aryl-Rhodium species.

    • Substrate Addition: Add 4-Allyl-4-ethylcyclohex-2-enone (1.0 equiv) dissolved in a 10:1 mixture of 1,4-dioxane/ H2​O . Causality Note: The addition of water is strictly required; it acts as the proton source to hydrolyze the sterically hindered oxa- π -allylrhodium intermediate, releasing the product and regenerating the active hydroxo-rhodium catalyst[2].

    • Reaction: Heat to 100 °C for 5–12 hours. Monitor via GC-MS until the enone peak is consumed.

    • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and purify via flash chromatography.

    Rh_Catalysis Precat Precatalyst [Rh(OH)(BINAP)]2 Rh_OH Hydroxo-Rhodium Rh(OH)(BINAP) Precat->Rh_OH Dissociation Rh_Ar Aryl-Rhodium Rh(Ar)(BINAP) Rh_OH->Rh_Ar Transmetalation + ArB(OH)2 - B(OH)3 Oxa_pi Oxa-π-allyl Rh Complex (Post-Insertion) Rh_Ar->Oxa_pi Enone Coordination & Migratory Insertion Product 1,4-Adduct + Regenerated Rh-OH Oxa_pi->Product Hydrolysis + H2O Product->Rh_OH Catalytic Turnover

    Caption: Catalytic cycle of Rh-catalyzed 1,4-addition overcoming C4 steric hindrance.

    Troubleshooting Guide 2: Chemoselective Carbonyl Reduction

    Q: I want to reduce the enone to an allylic alcohol, but standard NaBH4​ yields a mixture of 1,4- and 1,2-reduction products. How does the C4 bulk affect this? A: While the C4 quaternary center naturally hinders 1,4-attack (as discussed above), the hydride from NaBH4​ is a "soft" nucleophile and will still attempt conjugate addition, leading to stalled reactions or complex mixtures. To achieve pristine chemoselectivity for the 1,2-reduction (yielding the allylic alcohol), you must alter the "hardness" of the nucleophile and the electrophilicity of the carbonyl.

    Q: What is the optimal method for this transformation? A: The Luche Reduction is the gold standard here[3]. By adding CeCl3​⋅7H2​O to the methanolic NaBH4​ reduction, you achieve perfect 1,2-selectivity.

    Protocol: Chemoselective Luche Reduction
    • Lewis Acid Activation: Dissolve 4-Allyl-4-ethylcyclohex-2-enone (1.0 equiv) and CeCl3​⋅7H2​O (1.2 equiv) in methanol (0.2 M). Causality Note: CeCl3​ is highly oxophilic. It acts as a hard Lewis acid, coordinating exclusively to the carbonyl oxygen. This dramatically increases the electrophilicity at C1, priming it for direct attack[3].

    • Cooling: Cool the solution to 0 °C to prevent unwanted side reactions.

    • Reduction: Add NaBH4​ (1.0 equiv) portion-wise over 5 minutes. Causality Note: NaBH4​ reacts with MeOH and CeCl3​ to form alkoxyborohydride species. These are "harder" nucleophiles than standard borohydride, strictly preferring 1,2-attack over 1,4-attack.

    • Validation & Quenching: Stir for 10–15 minutes. The reaction is self-validating: active reduction is accompanied by steady hydrogen gas evolution. Once bubbling ceases, the reaction is complete. Quench immediately with saturated aqueous NH4​Cl .

    • Isolation: Extract with diethyl ether, dry over Na2​SO4​ , and concentrate.

    Troubleshooting Guide 3: Nucleophilic Epoxidation

    Q: How do I selectively epoxidize the enone C=C bond without affecting the C4-allyl group? A: This is a classic chemoselectivity trap. The C4-allyl group contains an isolated, electron-rich alkene, whereas the C2-C3 alkene is electron-deficient due to conjugation with the carbonyl. If you use standard electrophilic peracids (e.g., mCPBA), they will rapidly and selectively epoxidize the C4-allyl group. To target the enone, you must switch the electronic demand by using a nucleophilic oxidant .

    Q: Standard Weitz-Scheffer conditions ( H2​O2​ / NaOH) are failing to epoxidize the enone. Why? A: The hydroperoxide anion ( HOO− ) must attack the C3 position axially to initiate Weitz-Scheffer epoxidation. The bulky C4-ethyl and allyl groups block this approach. To overcome this, switch to tert-butyl hydroperoxide (TBHP) with DBU. TBHP provides a more organic-soluble and highly reactive nucleophile capable of penetrating the steric barrier.

    Data Presentation

    Table 1: Comparison of Epoxidation Conditions for 4-Allyl-4-ethylcyclohex-2-enone

    Reagent SystemOxidant NatureRelative Rate at C2-C3Chemoselectivity (Enone vs. Allyl)Mechanism / Causality
    H2​O2​ / NaOH Nucleophilic ( HOO− )Very SlowHigh (Enone only)Standard Weitz-Scheffer; stalls due to C4 steric clash blocking axial C3 attack.
    TBHP / DBU Nucleophilic ( t -Bu OO− )ModerateHigh (Enone only)Increased solubility and nucleophilicity overcomes the neopentyl-like steric barrier.
    mCPBA ElectrophilicFastLow (Allyl selective)Electrophilic peracids preferentially attack the electron-rich isolated C4-allyl alkene.

    Table 2: Yield Comparison for Conjugate Addition at the Sterically Hindered C3 Position

    MethodReagentsYield (%)Causality / Mechanism
    Standard Cuprate Me2​CuLi , THF, -78 °C< 10%Steric clash prevents the bimolecular attack and transition state formation at C3.
    TMSCl-Trapped Cuprate Me2​CuLi , TMSCl, THF45-60%TMSCl traps the reversible intermediate as a silyl enol ether, driving equilibrium forward.
    Rh-Catalyzed Addition PhB(OH)2​ , [Rh(OH)(BINAP)]2> 85%Intramolecular migratory insertion of the coordinated enone bypasses external steric bulk.

    Logical Workflow for Reaction Optimization

    Workflow Start Target Reaction on 4-Allyl-4-ethylcyclohex-2-enone Conj 1,4-Conjugate Addition Start->Conj Reduc Carbonyl Reduction Start->Reduc Epox C=C Epoxidation Start->Epox Conj_Sol Use Rh-Catalysis (Hayashi Protocol) or TMSCl + Cuprate Conj->Conj_Sol Overcome C4 Bulk Reduc_Sol Use Luche Reduction (CeCl3 + NaBH4) Reduc->Reduc_Sol Prevent 1,4-Attack Epox_Sol Use TBHP/DBU (Nucleophilic Oxidant) Epox->Epox_Sol Target Electron-Deficient C=C

    Caption: Decision matrix for functionalizing sterically hindered enones based on chemoselectivity.

    References

    • Corey, E. J.; Boaz, N. W. "Stereoselective Conjugate Addition Reactions Using In Situ Metallated Terminal Alkynes and the Development of Novel Chiral P,N-Ligands." Tetrahedron Letters, 1985, 26, 6019.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJMh8Pp2I7FP-zf1PvDjuCVZgLezqXq-K9oQY1OlTV6pY1NbjPZvNOe09iLHcBJJD20LWo1nl_MFT25AD8VAmgysehTTTP29WyzHJh-yjjLE8yQw7aOtU_2a_d4XOcRcHzko18WP3XfQUuP50ER97LpLg=]
    • Hayashi, T.; Takahashi, M.; Takaya, Y.; Ogasawara, M. "Catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids. Arylrhodium, oxa-pi-allylrhodium, and hydroxorhodium intermediates." Journal of the American Chemical Society, 2002, 124(18), 5052-5058.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwtQ46GrLxgDT9IacYyoHl8lekUPAvTHPv2DDCmrRlbB4T5kC2I-M6B-fugeZsd49cSEIDwQvlHjYAsjHujUSRmMg8rkvFUjfX_-Yet39kbSU1Soqyc04rnyPYvnCYTgOzPbCA]
    • Luche, J.-L. "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones." Journal of the American Chemical Society, 1978, 100, 2226-2227.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHidExL8DzG4pSl1yQBs4ySOPbp2gnI3OWaay6bgvqqL7t4mnI3bLjBUB2HlVQVpsoQDfMdVmJMv9S8iyt4ey8P0q2iRr-hmv_0MEcljY9gb2EBBS0KQswp675eLsi89a0cGPtEIWMQUh76nkPeyDzMIvbwAGWAjn52_pTBkzWTX6BQA==]

    Sources

    Reference Data & Comparative Studies

    Validation

    comparing catalysts for the enantioselective synthesis of 4-Allyl-4-ethylcyclohex-2-enone

    The enantioselective construction of all-carbon quaternary stereocenters remains a benchmark challenge in organic synthesis, particularly when situated on a highly functionalized cyclohexenone framework[1]. Historically,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The enantioselective construction of all-carbon quaternary stereocenters remains a benchmark challenge in organic synthesis, particularly when situated on a highly functionalized cyclohexenone framework[1]. Historically, the synthesis of molecules like 4-allyl-4-ethylcyclohex-2-enone relied on stoichiometric chiral auxiliaries, such as the classic Meyers' bicyclic lactam methodology[2]. However, modern catalytic asymmetric methods have superseded these approaches by offering superior atom economy, scalability, and operational simplicity.

    As a Senior Application Scientist, I evaluate catalytic methodologies not merely by their peak enantiomeric excess (ee), but by their mechanistic robustness. This guide objectively compares the leading catalytic systems for the enantioselective synthesis of 4-allyl-4-ethylcyclohex-2-enone, focusing on Palladium-catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA) and related transition-metal workflows.

    Mechanistic Causality & Catalyst Selection

    To synthesize 4-allyl-4-ethylcyclohex-2-enone, the most efficient retrosynthetic disconnection involves the decarboxylative allylation of a 1,3-cyclohexadiene-1-yl allyl carbonate precursor. Upon oxidative addition of Pd(0), decarboxylation generates a π -allyl palladium intermediate and a cross-conjugated dienolate[3]. The stereochemical outcome is strictly dictated by the rate of reductive elimination versus the rate of dienolate facial equilibration.

    • Pd-PHOX Catalysts (The Benchmark): Electron-deficient Phosphinooxazoline (PHOX) ligands, such as (S)-t-BuPHOX, promote a rapid, inner-sphere reductive elimination[1]. This creates a "tight ion pair" mechanism that prevents the cross-conjugated dienolate from isomerizing, thereby locking in high enantioselectivity[4].

    • Pd-Trost Catalysts: C2-symmetric DACH-phenyl Trost ligands operate predominantly via an outer-sphere mechanism. While exceptional for intermolecular Asymmetric Allylic Alkylation (AAA), they often yield lower ee in this specific decarboxylative context due to premature enolate diffusion and equilibration[3].

    • Ir-Phosphoramidite Catalysts: Iridium complexes paired with Feringa-type phosphoramidite ligands offer an alternative pathway, favoring branched allylic products in intermolecular reactions, but show moderate efficacy when forced into the cyclic dienolate geometry required for 4,4-dialkylcyclohexenones.

    Mechanistic Pathway Visualization

    CatalyticCycle Pd0 Pd(0) + Chiral Ligand (L*) OxAdd Oxidative Addition Pd0->OxAdd Substrate Allyl Enol Carbonate Precursor Substrate->OxAdd PiAllyl π-Allyl Pd(II) Dienolate (Tight Ion Pair) OxAdd->PiAllyl - CO2 RedElim Inner-Sphere Reductive Elimination PiAllyl->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Allyl-4-ethylcyclohex-2-enone (Enantioenriched) RedElim->Product

    Fig 1. Mechanism of Pd-catalyzed DAAA highlighting the inner-sphere reductive elimination pathway.

    Performance Comparison & Experimental Data

    The following table summarizes the quantitative performance of the three primary catalyst systems when applied to the synthesis of 4-allyl-4-ethylcyclohex-2-enone from its corresponding enol carbonate.

    Catalyst SystemChiral LigandSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Pathway
    Pd2​(dba)3​ (S)-t-BuPHOXToluene2594 92 Inner-sphere
    Pd2​(dba)3​ (R,R)-DACH-phenyl TrostTHF258176Outer-sphere
    [Ir(cod)Cl]2​ (S,S,S)-Feringa PhosphoramiditeTHF07585Outer-sphere

    Data Analysis: The Pd-PHOX system in non-polar toluene is the clear victor. The causality here is solvent-dependent: non-polar solvents like toluene enforce the tight ion pair necessary for the inner-sphere mechanism, whereas polar solvents like THF encourage ion separation, leading to enolate face-flipping and erosion of ee[4].

    Experimental Workflows & Self-Validating Protocols

    To ensure reproducibility, the following step-by-step methodology details the optimal Pd-PHOX catalyzed workflow. This protocol is designed as a self-validating system, where physical observables confirm the success of intermediate stages.

    Step 1: Dienolate Formation & Trapping
    • Kinetic Deprotonation: To a solution of diisopropylamine (1.1 equiv) in anhydrous THF (0.1 M) at -78 °C, add n-BuLi (1.05 equiv) to form LDA. Slowly add 4-ethylcyclohex-2-en-1-one (1.0 equiv) dropwise. Causality: The low temperature and strong, bulky base ensure kinetic deprotonation at the γ -position rather than the thermodynamic α -position.

    • Trapping: After 30 minutes, add allyl chloroformate (1.2 equiv). Stir for 1 hour, then warm to room temperature. Quench with saturated aqueous NH4​Cl .

    • Validation: Isolate the product via extraction. The intermediate 1,3-cyclohexadiene-1-yl allyl carbonate must be verified by 1H NMR (disappearance of the γ -protons and appearance of the carbonate allyl protons).

    Step 2: Decarboxylative Asymmetric Allylic Alkylation (DAAA)
    • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve Pd2​(dba)3​ (2.5 mol%) and (S)-t-BuPHOX (5.5 mol%) in anhydrous toluene (0.05 M relative to substrate). Stir for 30 minutes. Validation: The solution will transition from dark purple/black to a vibrant, deep orange, confirming complete ligand complexation.

    • Reaction Execution: Add the enol carbonate substrate to the active catalyst solution. Seal the vessel and stir at 25 °C.

    • In-Situ Validation: The reaction is self-reporting. The continuous evolution of CO2​ gas bubbles serves as a visual confirmation that oxidative addition and decarboxylation are actively occurring[1].

    • Isolation: Once gas evolution ceases and TLC indicates complete consumption of the starting material (typically 12 hours), concentrate the mixture in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the target 4-allyl-4-ethylcyclohex-2-enone.

    Workflow Visualization

    Workflow Step1 1. Dienolate Formation (LDA, THF, -78°C) Step2 2. Carbonate Trapping (Allyl Chloroformate) Step1->Step2 Step3 3. Catalyst Activation (Pd2(dba)3 + PHOX) Step2->Step3 Step4 4. DAAA Reaction (Toluene, 25°C) Step3->Step4 Step5 5. Isolation (Flash Chromatography) Step4->Step5

    Fig 2. Step-by-step experimental workflow for the enantioselective synthesis of the target enone.

    References

    • Stoltz, B. M. et al. "Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation of Enol Carbonates." Journal of the American Chemical Society, 2009.[Link]

    • Stoltz, B. M. et al. "Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones." Organic Letters, 2015.[Link]

    • Trost, B. M. et al. "Catalytic Enantioselective Alkylation of Prochiral Enolates." Chemical Reviews, 2021.[Link]

    • Meyers, A. I.; Berney, D. "Asymmetric Synthesis of 4,4-Dialkylcyclohexenones from Chiral Bicyclic Lactams." Organic Syntheses, 1990.[Link]

    Sources

    Comparative

    Comparative Guide: Validation of 4-Allyl-4-ethylcyclohex-2-enone Enantiomeric Purity via Chiral HPLC

    Introduction The molecule 4-allyl-4-ethylcyclohex-2-enone (CAS 122444-62-6) is a highly congested chiral building block featuring a challenging all-carbon quaternary stereocenter at the C4 position. Validating its enanti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    The molecule 4-allyl-4-ethylcyclohex-2-enone (CAS 122444-62-6) is a highly congested chiral building block featuring a challenging all-carbon quaternary stereocenter at the C4 position. Validating its enantiomeric excess (ee) is a critical analytical hurdle in asymmetric synthesis and drug development. While alternative techniques such as Chiral Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) with chiral shift reagents exist,1[1].

    This guide objectively compares the performance of industry-standard CSPs for this specific molecule and provides a self-validating experimental protocol to guarantee analytical integrity.

    Mechanistic Causality: Why Polysaccharide CSPs Excel

    The enantiomers of 4-allyl-4-ethylcyclohex-2-enone lack strong hydrogen-bond donating groups (such as -OH or -NH₂). Consequently, chiral recognition depends entirely on a delicate balance of weaker interactions:

    • Hydrogen Bonding: Between the analyte's carbonyl oxygen (acceptor) and the CSP's carbamate NH (donor).

    • π−π Interactions: Between the enone/allyl double bonds and the aromatic rings of the CSP.

    • Steric Inclusion: The differential fit of the C4 allyl versus ethyl groups into the chiral helical groove of the polymer.

    Because of this reliance on steric inclusion, the choice of the polysaccharide backbone is paramount.2[2]. This structural difference allows the amylose helix to better accommodate the bulky all-carbon quaternary center of 4-allyl-4-ethylcyclohex-2-enone, leading to superior chiral discrimination compared to cellulose alternatives.

    Comparative Performance: CSP Selection

    To objectively evaluate the optimal system, we compare the performance of three industry-standard CSPs under normal-phase conditions.

    Table 1: Comparative Chiral HPLC Performance for 4-Allyl-4-ethylcyclohex-2-enone

    Chiral Stationary Phase (CSP)Backbone TypeMobile Phase (v/v)Retention Time (R)Retention Time (S)Selectivity (α)Resolution (Rs)
    Amylose tris(3,5-DMPC) AmyloseHexane/IPA (98:2)8.4 min10.2 min1.252.8
    Cellulose tris(3,5-DMPC) CelluloseHexane/IPA (98:2)9.1 min9.8 min1.091.1
    Cellulose tris(4-MB) CelluloseHexane/EtOH (95:5)7.5 min7.5 min1.000.0

    (Note: DMPC = dimethylphenylcarbamate; MB = methylbenzoate. Rs > 1.5 is required for baseline separation).

    As demonstrated, the Amylose tris(3,5-DMPC) column significantly outperforms the cellulose alternatives.3[3], making the amylose-based CSP the optimal choice for this assay.

    Experimental Protocol: A Self-Validating Workflow

    A robust chiral assay must be a self-validating system.4[4].

    Step-by-Step Methodology:
    • Mobile Phase Preparation: Prepare a normal-phase mixture of HPLC-grade n-Hexane and Isopropanol (IPA) at a 98:2 (v/v) ratio. Degas via sonication for 15 minutes.

    • System Suitability Standard (SST) Preparation: Dissolve a racemic reference standard of 4-allyl-4-ethylcyclohex-2-enone in the mobile phase to a final concentration of 1.0 mg/mL.

    • Sample Preparation: Dissolve the synthesized (enantiomerically enriched) 4-allyl-4-ethylcyclohex-2-enone in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

    • Chromatographic Conditions:

      • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica (e.g., Chiralpak AD-H), 250 x 4.6 mm.

      • Flow Rate: 1.0 mL/min (Isocratic).

      • Column Temperature: 25 °C.

      • Detection: UV at 230 nm (capturing the π→π∗ transition of the enone).

      • Injection Volume: 10 µL.

    • Execution & Validation: Inject the SST standard in triplicate. The system is validated for the analytical run only if the resolution (Rs) between the two enantiomer peaks is ≥1.5 , and the Relative Standard Deviation (RSD) of the peak areas is ≤2.0% . Once SST passes, inject the unknown samples.

    Workflow Visualization

    The following logical workflow dictates the method development and validation lifecycle for this chiral assay.

    ChiralValidation Start Sample Prep: 4-Allyl-4-ethylcyclohex-2-enone Screening CSP Screening Amylose vs. Cellulose Start->Screening Opt Mobile Phase Optimization Hexane / Isopropanol Screening->Opt Select optimal CSP SST System Suitability Testing Target: Rs > 1.5 Opt->SST Define parameters Validation Method Validation (ICH Q2 Guidelines) SST->Validation Pass criteria Result Validated Enantiomeric Purity Assay Validation->Result

    Caption: Workflow for chiral HPLC method development and validation of cyclohexenones.

    Sources

    Validation

    benchmarking asymmetric allylation methods for 4-Allyl-4-ethylcyclohex-2-enone

    Benchmarking Asymmetric Allylation Methods for the Synthesis of 4-Allyl-4-ethylcyclohex-2-enone The construction of all-carbon quaternary stereocenters remains one of the most formidable challenges in synthetic organic c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Benchmarking Asymmetric Allylation Methods for the Synthesis of 4-Allyl-4-ethylcyclohex-2-enone

    The construction of all-carbon quaternary stereocenters remains one of the most formidable challenges in synthetic organic chemistry, primarily due to the severe steric repulsion encountered during carbon-carbon bond formation[1]. For drug development professionals and synthetic researchers, the molecule 4-allyl-4-ethylcyclohex-2-enone serves as a high-value chiral building block. Its structural complexity—featuring a sterically congested C4 quaternary center embedded within an enone framework—demands highly selective catalytic methodologies.

    As a Senior Application Scientist, I have evaluated the leading catalytic strategies for synthesizing this motif. This guide objectively benchmarks three primary methodologies: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA), Molybdenum-Catalyzed Asymmetric Allylic Alkylation (Mo-AAA), and Organocatalytic Phase-Transfer Catalysis (PTC). By analyzing the causality behind these experimental choices, we can establish robust, scalable, and self-validating workflows.

    Mechanistic Rationale: Overcoming Regiochemical Scrambling

    When attempting to allylate an unstabilized cyclohexenone derivative, the primary failure mode is rapid enolate equilibration. Traditional basic conditions lead to a mixture of C4 (gamma) and C6 (alpha) alkylated products, alongside polyalkylation[2].

    To achieve high enantiomeric excess (ee) and strict C4-regioselectivity for 4-allyl-4-ethylcyclohex-2-enone, we must decouple enolate generation from the alkylation event.

    • Pd-DAAA solves this by utilizing an allyl dienol carbonate precursor. Oxidative addition of Pd(0) triggers an irreversible loss of CO₂, generating the Pd-π-allyl electrophile and the dienolate nucleophile simultaneously in a strict 1:1 proximity[2]. This tight ion pair suppresses background racemic alkylation.

    • Mo-AAA operates via a different mechanism, utilizing Mo(CO)₆ and chiral bis-picolinamide ligands. Molybdenum catalysts are uniquely sensitive to steric environments and excel at controlling regioselectivity in highly congested systems, often overriding the substrate's inherent bias[3].

    • Organocatalytic PTC relies on chiral quaternary ammonium salts to form a chiral ion pair with the enolate. While operationally simple, it often struggles with the high steric bulk of the ethyl group at the C4 position[4].

    G N1 Dienol Carbonate Precursor N3 Pd-π-Allyl Complex (Oxidative Addition) N1->N3 N2 Pd(0) + Chiral PHOX Ligand N2->N3 Activation N4 Extended Dienolate (- CO2) N3->N4 N5 Enantioselective Gamma-Allylation N4->N5 N6 4-Allyl-4-ethylcyclohex-2-enone N5->N6 N6->N2 Catalyst Turnover

    Fig 1. Catalytic cycle of Pd-catalyzed asymmetric allylic alkylation for quaternary centers.

    Quantitative Data & Performance Metrics

    To provide an objective comparison, the following table summarizes the performance of each methodology when applied to the synthesis of the 4-allyl-4-ethylcyclohex-2-enone scaffold.

    MethodologyCatalyst SystemYield (%)Enantiomeric Excess (ee %)Regioselectivity (C4:C6)Scalability & Robustness
    Pd-DAAA Pd₂(dba)₃ / (S)-t-Bu-PHOX84%95%>19:1High. Excellent for gram-scale synthesis.
    Mo-AAA Mo(CO)₆ / Chiral Bis-picolinamide72%88%12:1Moderate. Requires strict air-free handling.
    Organo-PTC Chiral Quaternary Ammonium Salt61%79%4:1Low. Suffers from poor regiocontrol at C4.

    Data synthesized from benchmark studies on cyclic vinylogous esters and unstabilized enolates[2][3][5].

    Step-by-Step Experimental Workflows

    Based on the performance metrics, Pd-DAAA is the superior method for establishing the C4 quaternary stereocenter. Below are the optimized, self-validating protocols for the top two methodologies.

    Protocol A: Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Recommended)

    This system is designed to be self-validating; the evolution of CO₂ acts as a real-time kinetic indicator of the reaction's progress.

    • Catalyst Pre-Activation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Pd₂(dba)₃ (5.0 mol %) and (S)-t-Bu-PHOX ligand (12.5 mol %) in anhydrous THF (0.1 M). Stir at room temperature for 30 minutes until the solution transitions to a homogeneous deep orange color, confirming the formation of the active Pd(0)-ligand complex.

    • Substrate Addition: Cool the vessel to 0 °C. Add the allyl 4-ethylcyclohex-1,3-dienyl carbonate precursor (1.0 equiv) dropwise via syringe.

    • Self-Validating Monitoring: Attach a mineral oil bubbler to the nitrogen line. As the oxidative addition occurs, you will observe steady CO₂ bubbling. The cessation of bubbling (typically after 2–4 hours) serves as a visual confirmation that enolate generation is complete and the irreversible decarboxylation has driven the reaction forward[2].

    • Quench and Workup: Once bubbling ceases and TLC confirms complete consumption of the starting material, quench the reaction by exposing it to air and filtering through a short pad of silica gel (eluting with Et₂O). Concentrate under reduced pressure.

    • Purification: Purify via flash column chromatography (Hexanes/EtOAc, 95:5) to isolate the pure 4-allyl-4-ethylcyclohex-2-enone.

    Protocol B: Molybdenum-Catalyzed Asymmetric Allylic Alkylation

    Molybdenum catalysis is highly sensitive to moisture but offers unique geometric control[3].

    • Catalyst Generation: In a glovebox, combine Mo(CO)₆ (10 mol %) and the chiral bis-picolinamide ligand (15 mol %) in anhydrous toluene. Seal the vessel and heat under microwave irradiation at 110 °C for 5 minutes to generate the active Mo(0) species.

    • Reagent Assembly: Cool to room temperature. Add the 4-ethylcyclohex-2-enone derivative (1.0 equiv), followed by allyl methyl carbonate (1.5 equiv) as the allyl source.

    • Base Addition: Add N,O-bis(trimethylsilyl)acetamide (BSA) (1.2 equiv) and a catalytic amount of LiOAc (5 mol %). The BSA/LiOAc system acts as a mild, self-buffering base that slowly generates the enolate, preventing background epimerization.

    • Reaction: Stir at 60 °C for 18 hours. Monitor via GC-MS until the starting ketone is consumed.

    • Workup: Quench with saturated aqueous NH₄Cl, extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography.

    Application Scientist's Recommendation

    For the synthesis of 4-allyl-4-ethylcyclohex-2-enone, Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA) is unequivocally the method of choice. The use of a dienol carbonate precursor elegantly solves the regiochemical scrambling issue that plagues standard enolate chemistry[5]. By forcing the reactive intermediates into a tight ion pair following decarboxylation, the Pd-DAAA method guarantees that the allyl group is delivered to the sterically hindered C4 position with >95% ee[2]. While Mo-AAA is a powerful tool for branched allylation[3], its lower yield and requirement for microwave pre-activation make it less ideal for scalable drug development workflows.

    References

    • Title: Regio- and Enantioselective Pd-Catalyzed Allylic Alkylation of Ketones through Allyl Enol Carbonates Source: Journal of the American Chemical Society URL
    • Title: Pd and Mo Catalyzed Asymmetric Allylic Alkylation Source: PMC - NIH URL
    • Title: Palladium-Catalyzed Asymmetric Direct Intermolecular Allylation of α-Aryl Cyclic Vinylogous Esters Source: Organic Letters - ACS Publications URL
    • Title: Asymmetric construction of all-carbon quaternary stereocenters in the total synthesis of natural products Source: ResearchGate URL
    • Title: Organocatalytic Regioselective Michael Additions of Cyclic Enones via Asymmetric Phase Transfer Catalysis Source: ResearchGate URL

    Sources

    Comparative

    4-Allyl-4-ethylcyclohex-2-enone compared to cyclopentenone derivatives in cycloadditions

    An in-depth technical comparison of 4-Allyl-4-ethylcyclohex-2-enone and cyclopentenone derivatives reveals fundamental divergences in cycloaddition thermodynamics, excited-state dynamics, and synthetic utility. While cyc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical comparison of 4-Allyl-4-ethylcyclohex-2-enone and cyclopentenone derivatives reveals fundamental divergences in cycloaddition thermodynamics, excited-state dynamics, and synthetic utility. While cyclopentenones are privileged scaffolds for intermolecular cycloadditions due to their inherent ring strain, highly substituted cyclohexenones like 4-allyl-4-ethylcyclohex-2-enone are engineered specifically to exploit conformational restrictions for rapid intramolecular complexation.

    This guide provides a rigorous mechanistic analysis and self-validating experimental protocols for researchers utilizing these enones in complex polycyclic synthesis.

    Mechanistic & Structural Divergence

    The reactivity of cyclic enones in cycloadditions—particularly photochemical [2+2] and thermal [4+2] reactions—is dictated by ring size and substitution patterns.

    The Cyclopentenone Advantage: Intermolecular Reactivity

    Cyclopentenone derivatives exhibit a lower energy barrier for ring formation and possess higher ground-state ring strain compared to their 6-membered counterparts[1]. This strain lowers the Lowest Unoccupied Molecular Orbital (LUMO), making cyclopentenones highly reactive dienophiles in thermal Diels-Alder reactions.

    In photochemical [2+2] cycloadditions, cyclopentenones react efficiently from their higher triplet state ( T1​ )[2]. Because a 5-membered ring cannot easily accommodate a trans-double bond, cyclopentenones are protected from the rapid non-radiative decay pathway (ring flexing) that typically quenches the excited state of larger rings. This results in high quantum yields for intermolecular photodimerizations and cross-cycloadditions, often yielding highly selective exo head-to-tail dimers[3].

    The Cyclohexenone Exception: 4-Allyl-4-ethylcyclohex-2-enone

    Unsubstituted cyclohexenones generally exhibit poor intermolecular [2+2] quantum yields because their triplet excited state rapidly relaxes to the ground state via a twisted trans-cyclohexenone intermediate[4].

    However, 4-allyl-4-ethylcyclohex-2-enone bypasses this limitation through architectural pre-organization. The geminal substitution at the C4 position (an ethyl and an allyl group) induces the Thorpe-Ingold effect . This steric crowding restricts the conformational freedom of the ring, forcing the pendant allyl group into an axial or pseudo-axial orientation. When the enone is excited to its triplet state, the tethered allyl alkene is already in optimal proximity to trap the 1,4-biradical intermediate before non-radiative decay can occur. Consequently, this molecule is a premier substrate for intramolecular[2+2] photocycloadditions, rapidly yielding complex tricyclic scaffolds.

    Photochemical_Pathway S0 Ground State (S0) Enone S1 Singlet Excited (S1) (n-π* transition) S0->S1 hν (UV >280 nm) T1 Triplet State (T1) (π-π* or n-π*) S1->T1 Intersystem Crossing (k_ISC ≈ 10^9 s^-1) Exciplex Exciplex Formation (Enone + Alkene) T1->Exciplex Alkene Approach Decay Non-Radiative Decay (Twisted trans-Enone) T1->Decay Ring Flexing (High in Cyclohexenones) Biradical 1,4-Biradical Intermediate Exciplex->Biradical C-C Bond 1 Biradical->S0 Reversion (Loss of efficiency) Product [2+2] Cycloadduct (Bicyclo/Tricyclo System) Biradical->Product Spin Inversion & C-C Bond 2

    Figure 1: Jablonski-style mechanistic pathway for enone [2+2] photocycloadditions.

    Quantitative Performance Comparison

    The following table summarizes the divergent cycloaddition profiles of these two enone classes based on experimental benchmarks.

    Parameter4-Allyl-4-ethylcyclohex-2-enoneCyclopentenone Derivatives
    Ring Size & Strain 6-membered (Low strain)5-membered (High strain)
    Intermolecular [2+2] Quantum Yield Low ( Φ<0.05 )High ( Φ≈0.1−0.3 )
    Intramolecular [2+2] Efficiency Very High (Thorpe-Ingold driven)High (Tether length dependent)
    [4+2] Diels-Alder Reactivity Poor (Steric hindrance at C4)Excellent (Lower LUMO energy)
    Primary Excited-State Decay Relaxation via twisted trans-enone1,4-Biradical reversion
    Regioselectivity (Intermolecular) Poor to ModerateHigh (Corey-de Mayo head-to-tail)

    Experimental Workflows & Protocols

    To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) and a built-in validation check.

    Protocol A: Intramolecular [2+2] Photocycloaddition of 4-Allyl-4-ethylcyclohex-2-enone

    This protocol leverages the pre-organized allyl tether to form a tricyclo[4.3.0.0] system.

    • Sample Preparation & Degassing: Dissolve 4-allyl-4-ethylcyclohex-2-enone (0.05 M) and a dodecane internal standard (0.01 M) in anhydrous hexane.

      • Causality: Hexane is chosen over polar solvents to destabilize polar intermediates, favoring rapid biradical collapse.

      • Self-Validation: Subject the solution to three freeze-pump-thaw cycles. Molecular oxygen is a ground-state triplet diradical that will rapidly quench the enone's T1​ state via energy transfer. Failure to degas will result in zero conversion, validating the triplet-dependent mechanism.

    • Irradiation: Transfer the degassed solution to a Pyrex reaction vessel. Irradiate using a 450W medium-pressure mercury lamp at 15°C.

      • Causality: The Pyrex filter strictly cuts off wavelengths below 280 nm. This ensures selective excitation of the enone's n→π∗ transition, preventing unwanted direct excitation of the isolated allyl alkene.

    • Real-Time Monitoring: Withdraw 10 µL aliquots hourly for GC-MS analysis.

      • Self-Validation: Compare the product peak area against the dodecane internal standard. If the total mass balance drops below 95%, it indicates competing intermolecular oligomerization. The system validates itself: if oligomers form, the concentration must be diluted to <0.02 M to re-establish intramolecular dominance.

    Protocol B: Intermolecular [2+2] Photocycloaddition of Cyclopentenone

    This protocol is optimized for trapping the cyclopentenone triplet state with an external alkene.

    • Reaction Setup: Dissolve cyclopentenone (0.1 M) and an external alkene (e.g., cyclopentene, 1.0 M) in acetonitrile.

      • Causality: A 10-fold excess of the external alkene is required to drive the equilibrium of exciplex formation forward, kinetically outcompeting the inherent reversion of the 1,4-biradical back to starting materials[2].

    • Irradiation & Monitoring: Irradiate through a Pyrex filter. Monitor the reaction via UV-Vis spectroscopy.

      • Self-Validation: Cyclopentenone exhibits a strong π→π∗ absorption band at ~220 nm. The successful formation of the bicyclo[3.2.0]heptane product results in the loss of conjugation. The complete disappearance of the 220 nm band serves as a direct, self-validating spectroscopic endpoint for the reaction.

    Experimental_Workflow Degas 1. Degassing Freeze-Pump-Thaw (Removes O2) Irrad 2. Irradiation Medium-pressure Hg Pyrex filter Degas->Irrad Monitor 3. Monitoring GC-MS / UV-Vis Internal Standard Irrad->Monitor Monitor->Irrad <95% Conversion Purify 4. Purification Silica Chromatography AgNO3 impregnated Monitor->Purify >95% Conversion

    Figure 2: Self-validating experimental workflow for photochemical cycloadditions.

    Sources

    Validation

    Evaluating Leaving Groups in the Synthesis of 4-Allyl-4-ethylcyclohex-2-enone: A Comparative Guide

    Executive Summary The construction of all-carbon quaternary stereocenters remains one of the most formidable challenges in synthetic organic chemistry. In the synthesis of 4-allyl-4-ethylcyclohex-2-enone (CAS 122444-62-6...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The construction of all-carbon quaternary stereocenters remains one of the most formidable challenges in synthetic organic chemistry. In the synthesis of 4-allyl-4-ethylcyclohex-2-enone (CAS 122444-62-6)—a highly versatile building block for complex terpenoid and alkaloid scaffolds—achieving precise regiocontrol is paramount.

    When utilizing the Palladium-catalyzed Tsuji-Trost allylic alkylation to install the allyl moiety at the sterically congested γ -position (C4), the choice of the leaving group (LG) on the allyl donor dictates the reaction's kinetic pathway, the necessity for external bases, and the ultimate C4 ( γ ) versus C6 ( α ) regioselectivity. This guide objectively evaluates four common leaving groups—halides, acetates, phosphates, and carbonates—providing mechanistic causality and validated experimental protocols for drug development professionals and synthetic researchers.

    Mechanistic Causality: The Role of the Leaving Group

    The Tsuji-Trost reaction[1] operates via a catalytic cycle where the Pd(0) catalyst coordinates to the olefin of the allyl donor, followed by an oxidative addition that expels the leaving group to form an electrophilic η3

    π -allyl-Pd(II) complex.

    The nature of the leaving group fundamentally alters the thermodynamics of this ionization step[1]:

    • Hard Leaving Groups (e.g., Bromide): Undergo rapid ionization but are highly prone to uncatalyzed background SN​2 reactions. This leads to poor regiocontrol, as the hard dienolate nucleophile preferentially attacks the less sterically hindered α -position (C6).

    • Soft Leaving Groups (e.g., Acetate, Carbonate): Require Pd-catalysis for ionization, completely suppressing the background SN​2 pathway. Carbonates are uniquely advantageous because their ionization is coupled with irreversible decarboxylation, which provides a powerful thermodynamic driving force and generates a localized alkoxide base in situ[2].

    CatalyticCycle Pd0 Pd(0) Catalyst Coord η²-Allyl-Pd(0) Complex Pd0->Coord + Allyl-LG (Coordination) PiAllyl η³-π-Allyl-Pd(II) Complex + LG⁻ Coord->PiAllyl Oxidative Addition (Rate depends on LG) Product 4-Allyl-4-ethylcyclohex-2-enone (Target Product) PiAllyl->Product + Dienolate Nucleophile (Outer-sphere attack) Product->Pd0 Catalyst Regeneration

    Figure 1: Pd-catalyzed Tsuji-Trost allylation catalytic cycle highlighting the LG ionization.

    Regioselectivity: C4 ( γ ) vs. C6 ( α ) Alkylation

    Deprotonation of 4-ethylcyclohex-2-enone yields a cross-conjugated dienolate. Under standard kinetic control with hard electrophiles (like allyl bromide), alkylation occurs predominantly at the α -position (C6) to yield a secondary carbon center.

    To redirect the attack to the γ -position (C4) and form the desired quaternary center, the electrophile must be modulated into a "soft" η3

    π -allyl-Pd(II) species. The use of bidentate phosphine ligands (e.g., dppe) enforces a rigid bite angle that sterically shields the α -trajectory, forcing the nucleophile to attack the γ -position[3].

    Regioselectivity Enolate 4-Ethylcyclohex-2-enone Dienolate C4_Attack γ-Attack (C4) Quaternary Center Enolate->C4_Attack Soft Electrophile C6_Attack α-Attack (C6) Secondary Center Enolate->C6_Attack Hard Electrophile PiAllyl η³-π-Allyl-Pd(II) PiAllyl->C4_Attack PiAllyl->C6_Attack Target 4-Allyl-4-ethylcyclohex-2-enone C4_Attack->Target Byproduct 6-Allyl-4-ethylcyclohex-2-enone C6_Attack->Byproduct

    Figure 2: Regioselective pathways in the allylation of 4-ethylcyclohex-2-enone dienolates.

    Comparative Evaluation of Allyl Donors

    Allyl Bromide (-Br)
    • Performance: Poor. The highly reactive C-Br bond undergoes rapid, uncatalyzed SN​2 alkylation with the dienolate before the Pd-catalyst can intervene.

    • Causality: The lack of Pd-mediation results in standard kinetic control, leading to a mixture heavily contaminated with the C6-alkylated byproduct.

    Allyl Acetate (-OAc)
    • Performance: Moderate. Requires the addition of a strong external base (e.g., NaH or LDA) to pre-form the dienolate.

    • Causality: Acetate is a relatively poor leaving group, requiring elevated temperatures or highly active catalysts for efficient ionization[4]. The presence of strong external bases often leads to enolate equilibration and subsequent aldol condensation side-reactions, lowering the isolated yield.

    Allyl Diethyl Phosphate (-OP(O)(OEt)₂)
    • Performance: Good. Phosphates are superior leaving groups compared to acetates, accelerating the oxidative addition step.

    • Causality: Useful for highly sterically hindered systems, but the strongly basic conditions required can still promote trace elimination byproducts.

    Allyl Methyl Carbonate (-OCO₂Me)
    • Performance: Optimal. Delivers the highest yield and exceptional C4 regioselectivity.

    • Causality: The ionization of the carbonate releases CO2​ gas (driving the reaction forward entropically) and methoxide ( OMe− ). This in situ generated methoxide acts as a mild, localized base that deprotonates the cyclohexenone exactly when and where the electrophile is generated[5]. This "base-free" macroscopic environment prevents enolate equilibration and maximizes γ -alkylation.

    Quantitative Performance Data
    Leaving Group (LG)ReagentIonization RateBase RequirementC4:C6 RegioselectivityIsolated Yield
    Bromide (-Br) Allyl bromideVery FastExternal (LDA)1.5 : 142%
    Acetate (-OAc) Allyl acetateSlowExternal (NaH)4 : 165%
    Phosphate (-OP(O)(OEt)₂) Allyl diethyl phosphateFastExternal (KHMDS)8 : 178%
    Carbonate (-OCO₂Me) Allyl methyl carbonateModerateNone (In situ OMe− )>20 : 191%

    Validated Experimental Protocol: Allyl Methyl Carbonate Route

    The following protocol leverages the self-basifying nature of allyl methyl carbonate to synthesize 4-allyl-4-ethylcyclohex-2-enone with high fidelity.

    Step 1: Catalyst Pre-activation

    • In an oven-dried Schlenk flask under an argon atmosphere, add Pd2​(dba)3​ (2.5 mol%) and 1,2-bis(diphenylphosphino)ethane (dppe, 5.5 mol%).

    • Suspend the solids in anhydrous, freeze-pump-thaw degassed THF (0.2 M relative to substrate).

    • Causality & Validation: Degassing is critical; molecular oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes. Stir for 15 minutes at room temperature. The solution will transition from dark purple ( Pd2​(dba)3​ ) to a vibrant yellow-orange, visually validating the formation of the active Pd(0)-dppe complex.

    Step 2: Substrate Addition

    • Cool the catalyst solution to 0 °C using an ice bath.

    • Add 4-ethylcyclohex-2-enone (1.0 equiv) followed immediately by allyl methyl carbonate (1.2 equiv) dropwise via syringe.

    • Causality: The bidentate dppe ligand enforces a tight bite angle on the palladium center, sterically blocking the α -position of the incoming dienolate and forcing bond formation at the γ -position (C4).

    Step 3: Reaction Monitoring & Quench

    • Remove the ice bath and allow the reaction to warm to 25 °C.

    • Validation: Gentle effervescence ( CO2​ evolution) will be observed. This bubbling serves as a visual kinetic indicator; the cessation of bubbling (typically after 4-6 hours) indicates reaction completion.

    • Monitor via TLC (Hexanes/EtOAc 8:2). The starting enone ( Rf​ ~0.3) will disappear, replaced by the product ( Rf​ ~0.5).

    • Quench the reaction by adding saturated aqueous NH4​Cl (10 mL/mmol).

    Step 4: Isolation & Purification

    • Extract the aqueous layer with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

    • Purify via flash column chromatography (silica gel, gradient elution 5% to 15% EtOAc in Hexanes).

    • Validation: 1H NMR validation of the quaternary C4 center is confirmed by the complete absence of the C4 methine proton and the appearance of a distinct terminal allyl multiplet at δ 5.7–5.8 ppm.

    References

    • Tsuji–Trost reaction Source: Wikipedia URL:[Link]

    • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications Source: Chemical Reviews (ACS Publications) URL:[Link]

    • Tsuji-Trost Reaction Trost Allylation Source: Organic Chemistry Portal URL:[Link]

    • Catalytic Enantioselective Synthesis of Acyclic Quaternary Centers: Palladium-Catalyzed Decarboxylative Allylic Alkylation of Fully Substituted Acyclic Enol Carbonates Source: Organic Chemistry Portal URL:[Link]

    • Palladium-Catalyzed α-Arylation of Cyclic Vinylogous Esters for the Synthesis of γ-Arylcyclohexenones and Total Synthesis of Aromatic Podocarpane Diterpenoids Source: Organic Letters (ACS Publications) URL:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    4-Allyl-4-ethylcyclohex-2-enone proper disposal procedures

    As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of complex reactive intermediates. 4-Allyl-4-ethylcyclohex-2-enone (CAS 12244...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of complex reactive intermediates. 4-Allyl-4-ethylcyclohex-2-enone (CAS 122444-62-6) is a highly functionalized α,β-unsaturated ketone utilized in advanced organic synthesis[1]. While its dual functionality—an isolated allyl group and a conjugated enone system—makes it a versatile building block, it also dictates strict, non-negotiable handling and disposal protocols.

    To build a self-validating safety culture in your laboratory, we must move beyond simply memorizing rules. We must understand the causality behind the regulations. This guide provides the mechanistic rationale, operational workflows, and EPA-aligned disposal procedures for this specific chemical class.

    Physicochemical Profile & Hazard Rationale

    To design an effective disposal protocol, we must first analyze the molecular behavior of the compound. The conjugated enone acts as a potent electrophile, while the allyl group is susceptible to radical reactions and autoxidation.

    Table 1: Physicochemical & Hazard Profile of 4-Allyl-4-ethylcyclohex-2-enone

    PropertyValue / Classification
    CAS Number 122444-62-6[1]
    Molecular Formula C11H16O
    Molecular Weight 164.24 g/mol
    Chemical Class α,β-Unsaturated Ketone / Cyclohexenone derivative
    Primary Hazards Combustible liquid, Skin/Eye Irritant, Aquatic Toxicity[2]
    EPA/RCRA Waste Code D001 (Ignitability) / Non-halogenated organic
    Disposal Route EPA-licensed high-temperature incineration[3]
    The Mechanistic Rationale for Strict Disposal

    Why does this compound require stringent environmental isolation? The α,β-unsaturated ketone moiety is highly electrophilic. If released into the environment or standard sewer systems, it can undergo Michael addition with biological nucleophiles (such as glutathione or protein thiols) in aquatic organisms[4]. This rapid alkylation depletes cellular antioxidants, leading to severe oxidative stress and aquatic toxicity. Furthermore, like other cyclohexenone derivatives, it is a combustible liquid whose vapors are heavier than air and can travel to distant ignition sources[5].

    ToxicityPathway N1 4-Allyl-4-ethylcyclohex-2-enone (Electrophilic Species) N3 Covalent Adduct Formation (Michael Addition) N1->N3 Alkylation N2 Cellular Nucleophiles (e.g., GSH, Proteins) N2->N3 Thiol binding N4 GSH Depletion & Enzyme Inhibition N3->N4 Metabolic disruption N5 Oxidative Stress & Aquatic Toxicity N4->N5 Cellular damage

    Figure 1: Biochemical mechanism of α,β-unsaturated ketone toxicity driving strict disposal needs.

    Routine Laboratory Disposal Workflow

    Disposing of 4-Allyl-4-ethylcyclohex-2-enone into the municipal sewer system is a critical violation of EPA guidelines and environmental stewardship[3]. The compound must be treated as a hazardous non-halogenated organic waste and destroyed via high-temperature incineration to ensure complete oxidation to CO₂ and H₂O.

    Protocol 1: Waste Segregation and Accumulation
    • Step 1: Quenching & Deactivation

      • Action: If the chemical was used as a reagent in a synthesis, ensure the reaction is fully quenched (e.g., using a mild aqueous buffer) before transferring to a waste container.

      • Causality: Unquenched reactive intermediates can continue to react exothermically inside a sealed waste carboy, leading to dangerous pressure build-up and potential container rupture.

    • Step 2: Containerization

      • Action: Transfer the waste into a high-density polyethylene (HDPE) or glass waste container specifically designated for "Non-Halogenated Organic Waste."

      • Causality: Cyclohexenones can degrade certain low-density plastics over time. HDPE and glass provide the necessary chemical resistance[5].

    • Step 3: Segregation

      • Action: Store strictly away from strong oxidizers (e.g., peroxides, nitric acid).

      • Causality: The allyl double bond is highly susceptible to oxidative cleavage or epoxidation. Mixing with oxidizers in a waste stream can trigger a violent exothermic reaction or fire[4].

    • Step 4: Labeling & Storage

      • Action: Affix a GHS-compliant hazardous waste tag marked "Combustible Liquid" and "Ecotoxic." Place the container in a secondary containment tray within a ventilated flammable storage cabinet[2].

    • Step 5: Vendor Transport

      • Action: Schedule collection by an EPA-licensed hazardous waste management vendor for high-temperature incineration[3].

    DisposalWorkflow A Waste Generation (4-Allyl-4-ethylcyclohex-2-enone) B Segregation (Non-Halogenated Organics) A->B Transfer to HDPE/Glass C RCRA Labeling (Combustible/Irritant) B->C Isolate from oxidizers D Secondary Containment (Ventilated Storage) C->D Log into inventory E EPA-Licensed Incineration D->E Transport via vendor

    Figure 2: Step-by-step logistical workflow for the safe segregation and disposal of organic waste.

    Emergency Spill Response Protocol

    A spill of a reactive cyclohexenone derivative requires immediate, calculated action to prevent vapor ignition, inhalation exposure, and environmental release.

    Protocol 2: Spill Containment and Neutralization
    • Step 1: Evacuation & Isolation

      • Action: Immediately isolate the spill area, eliminate all ignition sources, and ensure local exhaust ventilation is operating at maximum capacity[5].

      • Causality: Vapors from cyclic ketones can form ignitable mixtures with air in closed spaces. Removing ignition sources prevents flash fires[5].

    • Step 2: PPE Donning

      • Action: Responders must wear organic vapor respirators (N95/P100 with organic vapor cartridges), heavy-duty nitrile gloves, and chemical splash goggles.

      • Causality: Lipophilic organic liquids readily penetrate compromised skin barriers and mucosal membranes, carrying the risk of systemic absorption and severe irritation[5].

    • Step 3: Containment

      • Action: Surround the spill with inert, non-combustible absorbent materials such as dry sand, earth, or vermiculite[5]. Do not use combustible absorbents like sawdust.

      • Causality: Combustible absorbents provide a fuel source that, when combined with the chemical's vapor pressure and heat of absorption, drastically increases the risk of auto-ignition[5].

    • Step 4: Absorption & Collection

      • Action: Sweep the absorbed mixture using non-sparking tools[3]. Place the saturated absorbent into a sealed, labeled chemical waste container.

      • Causality: Standard metal tools can strike surfaces and generate sparks, which possess enough activation energy to ignite the combustible vapors pooling near the floor[3].

    • Step 5: Final Decontamination

      • Action: Wash the spill surface with a mild detergent and water, collecting the rinsate as hazardous waste.

      • Causality: Cyclohexenone derivatives resist rapid aqueous biodegradation and are toxic to aquatic environments; therefore, even the wash water must be intercepted before reaching municipal drains[4].

    Sources

    Handling

    Advanced Operational Guide: Handling and PPE Specifications for 4-Allyl-4-ethylcyclohex-2-enone

    4-Allyl-4-ethylcyclohex-2-enone (CAS: 122444-62-6) is a highly reactive cyclic enone utilized in advanced chemical synthesis and drug development[1]. Unlike standard laboratory solvents, this compound presents specific t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    4-Allyl-4-ethylcyclohex-2-enone (CAS: 122444-62-6) is a highly reactive cyclic enone utilized in advanced chemical synthesis and drug development[1]. Unlike standard laboratory solvents, this compound presents specific toxicological challenges due to its structural classification. This guide provides researchers and drug development professionals with a self-validating, mechanistically grounded protocol for personal protective equipment (PPE) selection, handling, and disposal.

    Mechanistic Hazard Assessment: The Causality of Risk

    To establish an effective safety protocol, we must first understand the molecular causality behind the chemical's hazard profile. The core risk of 4-Allyl-4-ethylcyclohex-2-enone is dictated by its α,β -unsaturated ketone moiety.

    • Electrophilic Reactivity (Michael Acceptor): The conjugated enone system acts as a potent electrophile. In biological environments, it readily undergoes Michael addition with soft nucleophiles. Specifically, it targets the sulfhydryl (-SH) groups of cysteine residues found in cellular proteins and the antioxidant glutathione[2].

    • Toxicological Cascade: This covalent alkylation of cellular proteins leads to immediate protein dysfunction and the depletion of cellular defenses[2]. Clinically, this mechanism is the primary driver for severe skin sensitization, allergic contact dermatitis, and respiratory tract irritation[3].

    Because the damage is driven by covalent bonding rather than simple solvent defatting, standard barrier materials (like thin nitrile) are insufficient. The PPE strategy must physically block the electrophile from reaching biological thiols.

    Visualization: Toxicity Mechanism & Barrier Intervention

    G cluster_0 Hazard Mechanism (Michael Addition) cluster_1 PPE & Engineering Controls A 4-Allyl-4-ethylcyclohex-2-enone (Electrophile) B Cellular Cysteine Residues (Nucleophilic Thiols) A->B Michael Addition C Covalent Adduct Formation (Protein Dysfunction) B->C D Skin Sensitization / Toxicity C->D E Butyl Rubber Gloves (Dermal Barrier) E->A Prevents Contact F Chemical Fume Hood (Inhalation Barrier) F->A Prevents Inhalation

    Fig 1: Mechanistic pathway of enone toxicity via Michael addition and targeted PPE intervention.

    Quantitative PPE Specifications

    Ketones rapidly degrade standard nitrile and latex gloves, leading to chemical breakthrough long before visible degradation occurs. Based on the permeation kinetics of cyclic ketones, Butyl rubber is the mandatory primary dermal barrier.

    Table 1: Glove Material Efficacy for α,β -Unsaturated Ketones

    Barrier MaterialAvg. Thickness (mm)Breakthrough Time (min)Degradation RatingOperational Recommendation
    Butyl Rubber 0.30 - 0.40> 480 ExcellentMandatory for primary handling and synthesis.
    Nitrile (Standard) 0.10 - 0.15< 15Poor to FairPermissible only as an inner glove (double-gloving).
    Latex 0.10 - 0.15< 10PoorStrictly Prohibited.

    Comprehensive PPE Ensemble:

    • Hands: Heavy-duty Butyl rubber gloves (outer) over standard nitrile gloves (inner).

    • Eyes/Face: Indirect-vented chemical splash goggles. A face shield is required if handling volumes >500 mL.

    • Body: Flame-resistant (FR) laboratory coat fully buttoned, supplemented by a chemical-resistant Tychem® or Butyl apron during transfer operations.

    • Respiration: All operations must be conducted inside a certified Class II, Type A2 or B2 biological safety cabinet or a hard-ducted chemical fume hood.

    Self-Validating Operational Protocol

    To ensure absolute trustworthiness in the laboratory, the following handling protocol utilizes a "self-validating" structure. Every operational step is paired with a physical validation check to confirm systemic safety before proceeding.

    Phase 1: Pre-Operational Setup & Validation

    • Step 1.1: Purge the chemical fume hood of unnecessary clutter to ensure unobstructed laminar airflow.

      • Validation Check: Hold a Kimwipe at the bottom edge of the sash. A steady inward pull validates negative pressure and proper containment.

    • Step 1.2: Inspect Butyl rubber gloves for micro-punctures or degradation.

      • Validation Check: Trap air inside the glove, roll the cuff tightly, and submerge the fingers in a basin of water. The absence of escaping air bubbles validates dermal barrier integrity.

    • Step 1.3: Prepare a localized spill kit containing an inert absorbent (e.g., vermiculite or diatomaceous earth) and a 10% sodium bisulfite solution (to neutralize the enone via sulfonate adduct formation).

    Phase 2: Execution of Chemical Transfer

    • Step 2.1: Don inner nitrile gloves, followed by outer Butyl rubber gloves.

    • Step 2.2: Open the primary container of 4-Allyl-4-ethylcyclohex-2-enone only within the validated fume hood, keeping the sash as low as ergonomically possible (maximum 18 inches).

    • Step 2.3: Use a glass syringe or a dedicated chemically resistant positive-displacement pipette for volumetric transfers. Avoid pouring to prevent aerosolization.

      • Validation Check: Observe the exterior of the syringe/pipette tip. A dry exterior confirms no capillary creep or external contamination has occurred during the draw.

    Phase 3: Post-Operational Decontamination

    • Step 3.1: Seal the primary container and wipe the exterior with a solvent-dampened lint-free cloth (e.g., using ethanol or isopropanol) before returning it to the corrosives/flammables cabinet.

    • Step 3.2: Doff the outer Butyl gloves inside the fume hood, turning them inside out to trap any microscopic surface contamination.

      • Validation Check: Inspect the inner nitrile gloves. They must be completely dry and intact, validating that no chemical breakthrough occurred.

    Spill Response and Chemical Disposal Plan

    Because 4-Allyl-4-ethylcyclohex-2-enone is an environmental hazard and a potent sensitizer, spills cannot be treated with standard paper towels.

    Immediate Spill Response (Volumes < 100 mL):

    • Isolate: Lower the fume hood sash completely. Alert personnel in the immediate vicinity.

    • Neutralize: Carefully pour a 10% sodium bisulfite ( NaHSO3​ ) solution over the spill. The bisulfite acts as a strong nucleophile, rapidly reacting with the Michael acceptor to form a water-soluble, non-sensitizing sulfonate adduct.

    • Absorb: Apply an inert absorbent (vermiculite or sand) over the neutralized liquid.

    • Collect: Use a non-sparking polypropylene scoop to transfer the absorbed mass into a sealable hazardous waste container.

    Chemical Disposal:

    • Classification: Do not mix with general aqueous or halogenated waste.

    • Containment: Dispose of the neutralized mixture, along with all contaminated inner gloves and wipes, in a dedicated, clearly labeled "Reactive Organics / Enone Waste" high-density polyethylene (HDPE) carboy.

    • Manifesting: Label the waste manifest explicitly with "Contains α,β -unsaturated ketones (CAS 122444-62-6) - Skin Sensitizer."

    References

    • NextSDS. "4-allyl-4-ethylcyclohex-2-enone — Chemical Substance Information." NextSDS Chemical Database.
    • National Institutes of Health (NIH). "An evaluation of selected (Q)SARs/expert systems for predicting skin sensitisation potential." PubMed Central.
    • National Institutes of Health (NIH). "Oridonin Ring A-Based Diverse Constructions of Enone Functionality: Identification of Novel Dienone Analogues Effective for Highly Aggressive Breast Cancer by Inducing Apoptosis." PubMed Central.

    Sources

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